Tba-354
Description
an antitubercular agent; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O5/c20-19(21,22)31-14-4-2-13(3-5-14)16-6-1-12(7-23-16)10-29-15-8-25-9-17(26(27)28)24-18(25)30-11-15/h1-7,9,15H,8,10-11H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSGSFMORAILEY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257426-19-9 | |
| Record name | TBA-354 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257426199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TBA-354 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911T37M2WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tba-354: A Technical Guide to its Mechanism of Action Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tba-354 is a next-generation nitroimidazole, a class of promising anti-tubercular agents. It is a structural analogue of pretomanid (PA-824) and has demonstrated superior potency against both replicating and non-replicating Mycobacterium tuberculosis (M. tuberculosis) in preclinical studies.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Although clinical development of this compound was discontinued, understanding its potent antimycobacterial activity remains valuable for the development of new tuberculosis therapies.
Core Mechanism of Action: A Dual Threat to M. tuberculosis
This compound is a prodrug that requires bioactivation within the mycobacterial cell to exert its bactericidal effects.[4] Its mechanism of action is multifaceted, ultimately leading to the disruption of the cell wall integrity and respiratory poisoning, particularly under anaerobic conditions.
Bioreductive Activation
The activation of this compound is a critical first step in its mechanism of action. This process is catalyzed by the deazaflavin-dependent nitroreductase (Ddn), an enzyme specific to M. tuberculosis.[4] Ddn utilizes the reduced form of the cofactor F420 (F420H2) to reduce the nitro group of this compound. This reduction generates reactive nitrogen species, including nitric oxide (NO), and a des-nitro metabolite.[4]
dot
Inhibition of Mycolic Acid Synthesis
A primary downstream effect of activated this compound is the inhibition of mycolic acid biosynthesis.[1][5] Mycolic acids are essential long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a crucial barrier against drugs and the host immune system.[6][7] The reactive nitrogen species generated from the activation of this compound are believed to interfere with key enzymes in the mycolic acid synthesis pathway (FAS-I and FAS-II). This disruption prevents the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to a compromised cell envelope and eventual cell lysis.
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Respiratory Poisoning under Anaerobic Conditions
Under anaerobic conditions, which are often found in the caseous necrotic core of tuberculosis granulomas, the activation of this compound leads to the release of nitric oxide (NO).[4] NO acts as a respiratory poison by inhibiting cytochrome c oxidase, a key component of the electron transport chain. This disruption of cellular respiration leads to a rapid depletion of ATP, resulting in cell death. This activity against non-replicating, persistent bacteria is a key feature of nitroimidazoles.
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Quantitative Data
The superior potency of this compound compared to other nitroimidazoles has been demonstrated in various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Compound | M. tuberculosis Strain | MIC (μg/mL) | MIC (μM) | Reference |
| This compound | H37Rv | 0.004 - 0.015 | 0.009 - 0.034 | [1] |
| Pretomanid (PA-824) | H37Rv | 0.015 - 0.25 | 0.038 - 0.63 | [1] |
| Delamanid | H37Rv | 0.004 - 0.015 | 0.008 - 0.03 | [1] |
| This compound | Drug-Resistant Strains | 0.004 - 0.03 | 0.009 - 0.07 | [1] |
| Pretomanid (PA-824) | Drug-Resistant Strains | 0.06 - 0.25 | 0.15 - 0.63 | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis
| Model | Treatment | Dose (mg/kg/day) | Duration | Log10 CFU Reduction in Lungs | Reference |
| Acute Infection | This compound | 100 | 3 weeks | > 100-fold more active than PA-824 | [5] |
| Chronic Infection | This compound | 100 | 3 weeks | Superior to PA-824 at the same dose | [5] |
| Chronic Infection | This compound | 30 | 8 weeks | Superior to delamanid | [8] |
| Continuation Phase | This compound | 25 | 4 weeks | ≥5 times more potent than PA-824 | [8] |
| Combination Therapy (with Bedaquiline) | This compound | 10 | - | 2 to 4 times more potent than PA-824 | [3][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the EUCAST (European Committee on Antimicrobial Susceptibility Testing) reference method for M. tuberculosis.[9]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
96-well U-bottom microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution (in a suitable solvent like DMSO)
-
M. tuberculosis culture (e.g., H37Rv) grown to mid-log phase
-
Sterile saline with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
Procedure:
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the microtiter plates. The final volume in each well should be 100 µL. A drug-free well serves as a growth control.
-
Inoculum Preparation:
-
Harvest M. tuberculosis from a fresh culture.
-
Resuspend the bacilli in sterile saline with Tween 80.
-
Adjust the turbidity of the bacterial suspension to match the McFarland 0.5 standard. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.
-
Dilute the standardized suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Incubation: Seal the plates and incubate at 37°C in a humidified incubator.
-
Reading Results: Read the plates visually when growth is clearly visible in the drug-free control well (typically after 7-21 days). The MIC is the lowest concentration of this compound that shows no visible growth.
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Murine Model of Chronic Tuberculosis Infection for Efficacy Testing
This protocol describes a common in vivo model to assess the bactericidal and sterilizing activity of anti-tubercular agents.[5][8][10]
Objective: To evaluate the efficacy of this compound in reducing the bacterial load in the lungs of mice with a chronic M. tuberculosis infection.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Aerosol exposure chamber
-
M. tuberculosis H37Rv culture
-
This compound formulation for oral gavage
-
Middlebrook 7H11 agar plates
-
Homogenizer
Procedure:
-
Infection:
-
Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a pulmonary infection. The target is to deliver approximately 50-100 CFU to the lungs.
-
Allow the infection to establish for 4-6 weeks to develop into a chronic state.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control drug).
-
Administer the designated treatment daily or as per the study design (e.g., 5 days a week) via oral gavage.
-
-
Assessment of Bacterial Load:
-
At specified time points during and after treatment, euthanize a subset of mice from each group.
-
Aseptically remove the lungs and homogenize them in sterile saline.
-
Plate serial dilutions of the lung homogenates onto Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU per lung.
-
-
Data Analysis: Compare the mean log10 CFU counts between the treatment groups and the vehicle control to determine the reduction in bacterial load.
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Conclusion
This compound exhibits potent bactericidal activity against M. tuberculosis through a dual mechanism of action that involves the inhibition of mycolic acid synthesis and respiratory poisoning. Its activation by the mycobacterium-specific enzyme Ddn ensures selective toxicity. The quantitative data from both in vitro and in vivo studies consistently demonstrate its superiority over earlier-generation nitroimidazoles. While its clinical development has been halted, the in-depth understanding of this compound's mechanism of action provides a valuable framework for the rational design and development of novel anti-tubercular agents that can overcome the challenges of drug resistance and treatment duration.
References
- 1. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drugs that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Contribution of the Nitroimidazoles PA-824 and this compound to the Activity of Novel Regimens in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
Tba-354: A Technical Overview of a Next-Generation Nitroimidazole Antitubercular Agent
For Researchers, Scientists, and Drug Development Professionals
Tba-354 is a potent, next-generation nitroimidazole derivative investigated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides a comprehensive technical guide on this compound, summarizing its chemical properties, preclinical efficacy, and the experimental protocols used in its evaluation. Although its clinical development was discontinued due to observations of mild, reversible neurotoxicity, the data generated from its preclinical assessment remain valuable for the ongoing research and development of new antitubercular agents.[1][2][3]
Chemical Structure and Properties
This compound, also known as SN31354, is chemically described as (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine.[1] Its fundamental chemical properties are detailed below.
| Property | Value |
| Molecular Formula | C₁₉H₁₅F₃N₄O₅ |
| Molecular Weight | 436.34 g/mol |
| CAS Number | 1257426-19-9 |
| SMILES | O=--INVALID-LINK--c1cn2C--INVALID-LINK--OCc2n1 |
| InChI Key | ZXSGSFMORAILEY-HNNXBMFYSA-N |
Preclinical Efficacy and Pharmacokinetics
This compound demonstrated significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis in vitro and showed promising efficacy in murine models of tuberculosis.[4][6]
In Vitro Activity
The in vitro potency of this compound was evaluated against various strains of M. tuberculosis and other mycobacterial species.
| Organism/Strain | MIC (μM) | Reference |
| M. tuberculosis H37Rv (replicating) | <0.02 - 0.36 | [7] |
| M. tuberculosis H37Rv (non-replicating, anaerobic) | 0.02 | [8] |
| Drug-resistant clinical isolates | <0.02 - 0.36 | [7] |
| M. bovis | <0.179 | [7] |
| M. kansasii | 2.2 | [7] |
| Other non-tuberculous mycobacteria | >11.5 | [7] |
In Vivo Efficacy in Murine Models
This compound was assessed in mouse models of both acute and chronic tuberculosis infection, demonstrating dose-dependent bactericidal activity.[4][6]
| Infection Model | Dose | Treatment Duration | Reduction in Lung CFU (log₁₀) | Reference |
| Acute | 100 mg/kg/day | 3 weeks | >2.5 | [6][9] |
| Chronic | 100 mg/kg/day | 3 weeks | ~2.0 | [6][9] |
| Chronic (comparison) | 30 mg/kg/day | 8 weeks | Outperformed delamanid | [5][8] |
Pharmacokinetic Profile in Mice
Pharmacokinetic studies in BALB/c mice revealed that this compound possesses high bioavailability and a long elimination half-life, suggesting the potential for once-daily dosing.[4][5][6]
| Parameter | Value (at 100 mg/kg oral dose) | Reference |
| Cmax | ~10 µg/mL | [5] |
| Tmax | ~8 hours | [5] |
| AUC₀₋₂₄ | ~180 µg·h/mL | [5] |
| Bioavailability | High | [4][6] |
| Elimination Half-life | Long | [4][6] |
Mechanism of Action
As a nitroimidazole, this compound is a prodrug that requires reductive activation by a bacterial-specific enzyme system. This process is crucial for its selective toxicity against M. tuberculosis.
Proposed Activation and Action Pathway
Caption: Proposed mechanism of action for this compound in Mycobacterium tuberculosis.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound.
In Vitro Susceptibility Testing
-
Method: Microplate Alamar Blue Assay (MABA) for replicating bacteria and Low-Oxygen-Recovery Assay (LORA) for non-replicating bacteria.
-
Procedure (MABA):
-
Two-fold serial dilutions of this compound were prepared in 96-well microplates.
-
A standardized inoculum of M. tuberculosis H37Rv was added to each well.
-
Plates were incubated for 7 days at 37°C.
-
Alamar Blue reagent was added, and plates were re-incubated.
-
A color change from blue to pink indicated bacterial growth. The Minimum Inhibitory Concentration (MIC) was defined as the lowest drug concentration that prevented this color change.
-
-
Procedure (LORA):
-
M. tuberculosis cultures were adapted to anaerobic conditions.
-
The adapted bacteria were exposed to serial dilutions of this compound under anaerobic conditions for 10 days.
-
A sample from each well was transferred to a new plate with drug-free medium and incubated under aerobic conditions.
-
Bacterial growth was assessed by measuring fluorescence after the addition of a viability indicator. The MIC was the lowest concentration of the drug that resulted in a significant reduction in fluorescence compared to the control.
-
Murine Models of Tuberculosis Infection
-
Animals: Female BALB/c mice.
-
Infection: Low-dose aerosol infection with M. tuberculosis H37Rv.
-
Acute Infection Model:
-
Treatment was initiated 10 days post-infection.
-
This compound was administered orally, once daily, for 3 weeks.
-
Lungs were harvested, homogenized, and plated on selective agar to determine the bacterial load (Colony Forming Units, CFU).
-
-
Chronic Infection Model:
-
Treatment was initiated 6 weeks post-infection.
-
This compound was administered orally, once daily, for 4 or 8 weeks.
-
Bacterial load in the lungs was determined as described for the acute model.
-
Pharmacokinetic Studies in Mice
-
Administration:
-
Oral gavage for bioavailability studies.
-
Intravenous bolus for determination of clearance and volume of distribution.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical development workflow for this compound.
Conclusion
This compound is a nitroimidazole with potent in vitro and in vivo activity against Mycobacterium tuberculosis. Its favorable pharmacokinetic profile highlighted its potential as a component of future tuberculosis treatment regimens. However, its clinical development was halted due to safety concerns. The extensive preclinical data, including detailed methodologies, provide a valuable resource for the continued development of new and improved drugs for tuberculosis.
References
- 1. The downfall of this compound - a possible explanation for its neurotoxicity via mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tballiance.org [tballiance.org]
- 3. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 4. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Tba-354: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tba-354, chemically known as (6S)-2-nitro-6-({6-[4-(trifluoromethoxy)phenyl]-3-pyridinyl}methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a potent bicyclic nitroimidazole antitubercular agent.[3] It emerged from medicinal chemistry programs aimed at developing next-generation nitroimidazoles with improved efficacy against Mycobacterium tuberculosis.[3] this compound demonstrated significant bactericidal activity against both replicating and non-replicating mycobacteria.[4] However, its clinical development was halted due to findings of mild, reversible neurotoxicity in Phase I clinical trials.[1] This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, compiled from available scientific literature and patents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (6S)-2-nitro-6-({6-[4-(trifluoromethoxy)phenyl]-3-pyridinyl}methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine | [3] |
| CAS Number | 1257426-19-9 | [2] |
| Molecular Formula | C₁₉H₁₅F₃N₄O₅ | [2] |
| Molecular Weight | 436.34 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of a key bicyclic alcohol intermediate with a functionalized pyridine side-chain. While a complete, step-by-step protocol for this compound is not publicly detailed, the synthesis can be inferred from patent literature describing analogous compounds. The final key step is a Williamson ether synthesis.
Experimental Protocol: Final Synthesis Step
This protocol is based on analogous syntheses of similar bicyclic nitroimidazoles.
Reaction:
(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol + 2-chloro-5-(chloromethyl)pyridine (or a related electrophile) → this compound
Materials:
-
(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazin-6-ol (oxazine alcohol intermediate)
-
2-chloro-5-(chloromethyl)pyridine (or a suitable derivative of the 6-[4-(trifluoromethoxy)phenyl]pyridine-3-yl)methanol side chain)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the oxazine alcohol intermediate in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of the pyridine side-chain electrophile in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification of this compound
The crude this compound product requires purification to remove unreacted starting materials, by-products, and other impurities. Chromatographic techniques are essential for obtaining the compound at high purity.
Experimental Protocol: Purification
Method: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Dichloromethane
-
Methanol
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the dissolved crude product onto the packed silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate). A common gradient might be from 0% to 100% ethyl acetate in hexanes. A small percentage of methanol may be added to the ethyl acetate for highly polar impurities.
-
Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) with a suitable stain (e.g., UV visualization).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
Alternative Method: Preparative High-Performance Liquid Chromatography (HPLC)
For higher purity, preparative reverse-phase HPLC can be employed.
Typical Conditions:
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier such as formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where this compound has strong absorbance.
Characterization Data
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the bicyclic core, the methyleneoxy linker, and the aromatic protons of the pyridine and phenyl rings. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic signal for the nitro-bearing carbon in the imidazole ring and the carbons of the trifluoromethoxy group. |
| HRMS | A molecular ion peak corresponding to the exact mass of this compound ([M+H]⁺). |
| Purity (HPLC) | >98%[5] |
Mechanism of Action and Signaling Pathway
As a nitroimidazole, the primary mechanism of action of this compound is believed to involve the reductive activation of its nitro group within the mycobacterium. This process is dependent on a deazaflavin-dependent nitroreductase (Ddn) and its cofactor F₄₂₀. The reduction generates reactive nitrogen species, including nitric oxide (NO), which are cytotoxic to the bacteria through various mechanisms such as DNA damage, inhibition of cellular respiration, and disruption of mycolic acid synthesis.
Caption: Proposed mechanism of action for this compound in Mycobacterium tuberculosis.
Experimental Workflow
The overall process from starting materials to purified product can be visualized as a multi-stage workflow.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. The downfall of this compound - a possible explanation for its neurotoxicity via mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Tba-354: A Comprehensive Technical Guide on its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tba-354, a promising nitroimidazole antitubercular agent, has demonstrated significant potential in combating both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its advancement in drug development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes available quantitative data, detailed experimental protocols for key analytical procedures, and visual representations of its mechanism of action and relevant experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound is a nitroimidazole derivative that has shown potent bactericidal activity against replicating and non-replicating Mycobacterium tuberculosis.[1] Its mechanism of action is understood to be the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. While the clinical development of this compound was discontinued due to observations of mild, reversible neurotoxicity in a Phase 1 trial, its potent antimycobacterial activity and well-characterized profile make it a valuable case study and potential scaffold for the development of future antitubercular agents.[2][3] This guide synthesizes the available data on its solubility and stability, critical parameters for formulation development, and preclinical assessment.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section details the known solubility of this compound and provides a standard protocol for its determination.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in the public domain. The available data is summarized in the table below.
| Solvent System | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |
Note: Comprehensive quantitative solubility data for this compound in a wider range of common organic solvents (e.g., ethanol, methanol, acetone, acetonitrile) and the pH-dependent aqueous solubility profile are not currently available in the published literature.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
For researchers seeking to generate comprehensive solubility data for this compound or analogous compounds, the shake-flask method is the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (or test compound)
-
Selected solvent (e.g., purified water, buffers of different pH, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities, temperature-controlled
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained at a physiologically relevant temperature, such as 25 °C or 37 °C.
-
Equilibration time can vary depending on the compound and solvent, but a minimum of 24-48 hours is generally recommended to ensure equilibrium is reached.
-
After the equilibration period, cease agitation and allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor.
Stability Profile
The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. This section outlines the known stability of this compound and provides protocols for assessing its metabolic and chemical stability.
Storage and Long-Term Stability
This compound is reported to be stable for at least four years when stored at room temperature.[4] For stock solutions, the following storage conditions are recommended:
-
-80°C for up to 2 years
-
-20°C for up to 1 year[4]
Metabolic Stability
This compound has been shown to be stable in human and mouse liver microsomes.[1] The metabolic stability in hepatocytes from various species has also been assessed.
Experimental Protocol: Metabolic Stability in Hepatocytes
Objective: To assess the in vitro metabolic stability of this compound by measuring its rate of disappearance when incubated with hepatocytes.
Materials:
-
This compound
-
Cryopreserved hepatocytes (human and other species of interest)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
96-well plates
-
Incubator with CO2 and temperature control (37 °C, 5% CO2)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS for quantification
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability and concentration.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10^6 cells/mL) in pre-warmed incubation medium.
-
Pre-incubate the hepatocyte suspension in a 96-well plate at 37 °C for 10-15 minutes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the incubation medium to the desired starting concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the this compound solution to the pre-incubated hepatocytes.
-
At specified time points (e.g., 0, 0.5, 1, 2, and 4 hours), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Include control incubations without hepatocytes to assess non-enzymatic degradation.
-
Centrifuge the plates to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of parent compound remaining versus time and fitting the data to a first-order decay model.
Chemical Stability and Forced Degradation
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation. To develop such a method, forced degradation studies are essential.
Note: A comprehensive forced degradation study of this compound, detailing its degradation products under various stress conditions (acidic, basic, oxidative, photolytic, and thermal), has not been reported in the publicly available literature.
Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method Development
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop an HPLC method capable of separating the parent drug from its degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers for mobile phase preparation
-
HPLC system with a photodiode array (PDA) or UV detector and a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 60-80°C for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug or a solution of the drug to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
HPLC Method Development and Validation:
-
Develop a reversed-phase HPLC method to separate this compound from its potential degradation products. This typically involves optimizing the mobile phase composition (organic solvent and buffer), pH, column type, and temperature.
-
Analyze the stressed samples using the developed HPLC method. The goal is to achieve adequate resolution between the peak for this compound and any degradation product peaks.
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
This compound, like other nitroimidazoles, targets the biosynthesis of mycolic acids, which are essential components of the unique and protective cell wall of Mycobacterium tuberculosis. The drug is a prodrug that requires reductive activation of its nitro group within the mycobacterium to form reactive nitrogen species. These species are thought to inhibit multiple enzymes involved in the mycolic acid biosynthesis pathway.
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of this compound. While some quantitative solubility data and long-term stability information are available, a comprehensive profile, particularly regarding solubility in a wider range of solvents and a detailed forced degradation analysis, remains to be publicly documented. The provided experimental protocols offer a roadmap for researchers to generate this critical data for this compound or other novel antitubercular candidates. A thorough understanding of these fundamental physicochemical properties is indispensable for the rational design and development of new, effective, and safe treatments for tuberculosis.
References
- 1. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The downfall of this compound - a possible explanation for its neurotoxicity via mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Chemical Properties of TBA-354 and Pretomanid (PA-824)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of the chemical and pharmacological properties of two nitroimidazole antitubercular agents: TBA-354 and pretomanid (formerly PA-824). Pretomanid is a key component of newly approved regimens for multidrug-resistant tuberculosis, while this compound was a promising next-generation candidate whose development was halted due to findings of neurotoxicity. This document outlines their physicochemical properties, in vitro and in vivo efficacy, pharmacokinetic profiles, and mechanisms of action. Methodologies for key experimental assessments are described, and signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in the field of tuberculosis drug development.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics. The nitroimidazoles are a promising class of antibiotics with a unique mechanism of action effective against both replicating and non-replicating, anaerobic Mtb. Pretomanid (PA-824) has been successfully integrated into treatment regimens for highly resistant TB.[1][2] this compound was developed as a next-generation nitroimidazole with potentially superior potency and pharmacokinetic properties.[3][4][5] However, clinical development of this compound was discontinued due to safety concerns, specifically reversible neurotoxicity.[6] This guide provides a detailed, comparative look at the chemical and biological characteristics of these two molecules to inform future drug discovery and development efforts in this chemical class.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a drug candidate is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Both this compound and pretomanid are complex molecules with distinct structural features that influence their behavior in biological systems.
| Property | This compound | Pretomanid (PA-824) | Reference |
| Chemical Name | (6S)-6,7-dihydro-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]-3-pyridinyl]methoxy]-5H-imidazo[2,1-b][1][7]oxazine | (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1][7]oxazine | [1][8] |
| Molecular Formula | C₁₉H₁₅F₃N₄O₅ | C₁₄H₁₂F₃N₃O₅ | [1][8] |
| Molecular Weight ( g/mol ) | 436.3 | 359.26 | [8][9] |
| XLogP | 2.35 | Not explicitly stated, but described as highly lipophilic | [2][10] |
| Hydrogen Bond Acceptors | 6 | Not explicitly stated | [10] |
| Hydrogen Bond Donors | 0 | Not explicitly stated | [10] |
| Rotatable Bonds | 7 | Not explicitly stated | [10] |
| Topological Polar Surface Area | 98.79 Ų | Not explicitly stated | [10] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml | Described as having low solubility | [2][8] |
In Vitro and In Vivo Efficacy and Pharmacokinetics
The preclinical evaluation of this compound suggested it had several advantages over pretomanid, including greater potency against Mtb and a more favorable pharmacokinetic profile in animal models.
| Parameter | This compound | Pretomanid (PA-824) | Reference |
| MIC against Mtb H37Rv (μM) | ~0.02 - 0.36 | ~0.039 - 0.531 µg/ml (approx. 0.11 - 1.48 µM) | [4][8][11] |
| Bactericidal Activity | Bactericidal against replicating and non-replicating Mtb | Bactericidal against replicating and non-replicating Mtb | [3][4][12] |
| Spectrum of Activity | Narrow spectrum, active against M. tuberculosis and M. bovis | Narrow spectrum, active against M. tuberculosis | [4][8] |
| Frequency of Resistance | 3 x 10⁻⁷ | Not explicitly stated | [3][4] |
| Bioavailability | High bioavailability in mice | Absolute bioavailability <50% in monkeys; food enhances bioavailability | [2][3][4][5][13] |
| Elimination Half-life | Long elimination half-life in mice | Not explicitly stated | [3][4][5] |
| Cmax (in mice) | Dose-dependent | Dose-dependent | [3] |
| AUC (in mice) | Dose-dependent | Dose-dependent | [3] |
| Protein Binding | Not significantly affected by serum protein or albumin | ~86.4% bound to plasma proteins | [3][4][14][15] |
| Neurotoxicity | Mild, reversible signs observed in clinical trials, leading to discontinuation | Common side effects include nerve damage | [1][6] |
Mechanism of Action
Both this compound and pretomanid are prodrugs that require activation within the mycobacterial cell. Their mechanism of action is multifaceted, targeting both actively replicating and dormant, non-replicating bacteria. This dual activity is a significant advantage for treating persistent tuberculosis infections.
The activation of these nitroimidazoles is a critical first step. It is initiated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme present in Mycobacterium tuberculosis.[1][2] This enzyme utilizes the reduced form of cofactor F420 (F420H2) as an electron donor to reduce the nitroimidazole.[2] This reduction process generates reactive nitrogen species, including nitric oxide (NO).[16][17]
The generated reactive species have a dual effect:
-
Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, the activated metabolites interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[14][16] This disruption of cell wall integrity leads to the death of actively replicating bacteria.[17]
-
Respiratory Poisoning: In the anaerobic environment characteristic of dormant or non-replicating Mtb, the release of nitric oxide acts as a respiratory poison, disrupting cellular respiration and leading to bacterial death.[15][16][17]
Caption: Mechanism of action for nitroimidazoles like pretomanid and this compound.
Experimental Protocols
The characterization of novel antitubercular agents involves a series of standardized in vitro and in vivo assays. The following sections outline the general methodologies used to evaluate this compound and pretomanid.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key measure of in vitro potency.
-
Methodology: A microdilution plate assay is commonly used.[11]
-
Mycobacterium tuberculosis H37Rv is cultured in an appropriate liquid medium.
-
The drug is serially diluted in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated for a defined period, typically several days to weeks for Mtb.
-
The MIC is determined as the lowest drug concentration at which no visible growth is observed.
-
Pharmacokinetic (PK) Studies in Animal Models
PK studies are essential for determining the ADME properties of a drug candidate.
-
Methodology: Murine models are frequently employed for initial PK assessments.[3]
-
The drug is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose for oral administration or a cyclodextrin-based solution for intravenous administration).[3][18]
-
The drug is administered to animals (e.g., BALB/c mice) via the desired route (oral gavage or intravenous bolus).[3][18]
-
Blood samples are collected at various time points post-administration.
-
Plasma is separated from the blood samples.
-
The concentration of the drug in the plasma is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4]
-
PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life are calculated from the plasma concentration-time data.
-
In Vivo Efficacy Studies in Murine Tuberculosis Models
Animal models of tuberculosis are used to assess the in vivo bactericidal and sterilizing activity of new drug candidates.
-
Methodology:
-
Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis.
-
The infection is allowed to establish, creating either an acute or chronic infection model.
-
Treatment with the drug candidate, either as monotherapy or in combination, is initiated.
-
At various time points during and after treatment, cohorts of mice are euthanized.
-
The lungs and spleens are harvested, homogenized, and plated on solid agar medium to determine the number of colony-forming units (CFU).
-
The efficacy of the treatment is determined by the reduction in bacterial load (CFU) compared to untreated control animals.[8]
-
Caption: A typical preclinical workflow for antitubercular drug development.
Conclusion
This technical guide has provided a comparative overview of the chemical and pharmacological properties of this compound and pretomanid. Pretomanid stands as a successful example of a novel nitroimidazole that has navigated the complex path of drug development to become a vital tool in the fight against drug-resistant tuberculosis. This compound, while ultimately unsuccessful in clinical development due to neurotoxicity, serves as an important case study. The data from its preclinical evaluation, which demonstrated superior potency and pharmacokinetics in some models, highlights the potential for further optimization within the nitroimidazole class.[3][4][5][19] Future research should focus on structural modifications that retain or enhance the potent antitubercular activity of compounds like this compound while mitigating the risk of off-target toxicities. A thorough understanding of the structure-activity and structure-toxicity relationships within this chemical class will be paramount for the development of safer and more effective next-generation nitroimidazole therapeutics.
References
- 1. Pretomanid - Wikipedia [en.wikipedia.org]
- 2. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The downfall of this compound - a possible explanation for its neurotoxicity via mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. selleckchem.com [selleckchem.com]
- 12. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 13. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. The Synthesis method and Pharmacokinetics of Pretomanid (PA 824)_Chemicalbook [chemicalbook.com]
- 16. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. researchgate.net [researchgate.net]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
Target Identification of TBA-354 in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TBA-354 is a potent, next-generation nitroimidazole with significant bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). As a prodrug, its mechanism of action is contingent on bioreductive activation within the mycobacterial cell, a process that is central to its efficacy and selectivity. This technical guide delineates the molecular target identification of this compound, detailing the activation pathway, mechanism of action, and the molecular basis of resistance. Quantitative data on its potency are presented, alongside detailed experimental protocols for its characterization.
The Target Pathway: A Prodrug Activation Cascade
This compound, in its administered form, is inactive. Its anti-tubercular activity is unleashed through a specific metabolic pathway present in M. tuberculosis, making this pathway the "target" for therapeutic intervention. The key components of this activation cascade are the deazaflavin-dependent nitroreductase (Ddn) and its essential cofactor, F420.
Deazaflavin-Dependent Nitroreductase (Ddn)
The primary enzyme responsible for the activation of this compound is the deazaflavin-dependent nitroreductase, encoded by the gene Rv3547.[1] Ddn catalyzes the reduction of the nitro group of this compound, a critical step for its conversion into a bactericidal agent.[2] The expression and functional integrity of Ddn are paramount for the drug's activity.
Coenzyme F420: The Essential Hydride Donor
Ddn's catalytic activity is strictly dependent on the reduced form of coenzyme F420 (F420H2).[2][3] Coenzyme F420 is a deazaflavin derivative found in mycobacteria and other actinobacteria but is absent in humans, contributing to the selective toxicity of nitroimidazoles.[4][5] The biosynthesis of F420 is a multi-step enzymatic process, and mutations in the genes involved in this pathway can lead to resistance.[6]
The activation process begins with the reduction of F420 to F420H2, primarily by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[2][4] F420H2 then serves as the hydride donor for Ddn in the reduction of this compound.
Mechanism of Action: Generation of Reactive Nitrogen Species and Downstream Effects
The reduction of this compound by the Ddn/F420H2 system generates highly reactive nitrogen species, including nitric oxide (NO).[1] These reactive intermediates are the ultimate effectors of the drug's bactericidal activity. The precise downstream molecular targets of these reactive species are multifaceted but are known to include:
-
Inhibition of Mycolic Acid Synthesis: A key consequence of this compound activation is the disruption of mycolic acid biosynthesis, a critical component of the unique mycobacterial cell wall.[7][8]
-
Respiratory Poisoning: The generated reactive nitrogen species can interfere with cellular respiration, leading to a rapid bactericidal effect.[1]
This multi-pronged attack on essential cellular functions contributes to the potent activity of this compound against both replicating and non-replicating (persistent) mycobacteria.
Quantitative Data: In Vitro Potency of this compound
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various M. tuberculosis strains, providing a comparative perspective with other nitroimidazoles.
Table 1: MIC of this compound against M. tuberculosis H37Rv and Isogenic Monoresistant Strains
| Strain | Resistance to | This compound MIC (µM) | PA-824 MIC (µM) | Delamanid MIC (µM) |
| H37Rv | - | 0.004 | 0.034 | 0.004 |
| ATCC 35822 | Isoniazid | 0.005 | 0.029 | 0.003 |
| ATCC 35838 | Rifampin | 0.004 | 0.034 | 0.004 |
| ATCC 35820 | Streptomycin | 0.004 | 0.034 | 0.004 |
| ATCC 35821 | Kanamycin | 0.004 | 0.034 | 0.004 |
Data sourced from Upton et al., 2015.[9]
Table 2: MIC Range of this compound against Drug-Sensitive and Drug-Resistant Clinical Isolates of M. tuberculosis
| Compound | MIC Range (µM) |
| This compound | <0.02 - 0.36 |
| PA-824 | 0.38 - 1.39 |
Data sourced from Upton et al., 2015.[9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a method for determining the MIC of this compound against M. tuberculosis using a microtiter plate-based broth dilution assay.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or a visual reading mirror
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the turbidity of the culture with fresh 7H9 broth to match a 0.5 McFarland standard (approximately 1-5 x 10^7 CFU/mL).
-
Prepare a final inoculum by diluting the adjusted culture 1:100 in 7H9 broth.
-
-
Drug Dilution Series:
-
Prepare serial twofold dilutions of the this compound stock solution in 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive growth control and a well with broth only as a negative control.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by measuring the OD600.
-
Generation and Characterization of this compound Resistant Mutants
This protocol describes a method for selecting spontaneous this compound resistant mutants of M. tuberculosis.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H10 agar supplemented with 0.5% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound
-
Sterile spreaders and petri dishes
Procedure:
-
Preparation of Selective Agar Plates:
-
Prepare 7H10 agar and cool to 50-55°C.
-
Add this compound to the molten agar to achieve a final concentration that is 4-8 times the MIC of the parental strain.
-
Pour the agar into petri dishes and allow to solidify.
-
-
Inoculation:
-
Grow a large culture of M. tuberculosis in 7H9 broth to late-log or early-stationary phase.
-
Harvest the cells by centrifugation and resuspend the pellet in a small volume of saline or PBS.
-
Plate a high density of cells (e.g., 10^8 to 10^9 CFUs) onto the this compound-containing agar plates. Also, plate serial dilutions of the culture on drug-free 7H10 agar to determine the total viable count.
-
-
Incubation:
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Isolation and Confirmation of Resistant Mutants:
-
Colonies that appear on the selective plates are putative resistant mutants.
-
Pick individual colonies and subculture them in drug-free 7H9 broth.
-
Confirm the resistance phenotype by re-testing the MIC of the isolated mutants as described in Protocol 4.1.
-
-
Frequency of Resistance Calculation:
-
The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated. For this compound, this frequency is approximately 3 x 10^-7.[10]
-
-
Genetic Characterization:
-
Extract genomic DNA from the confirmed resistant mutants.
-
Amplify and sequence the ddn (Rv3547) gene and genes involved in F420 biosynthesis to identify mutations responsible for resistance.
-
Visualizations
Caption: Activation pathway of this compound in M. tuberculosis.
Caption: Molecular mechanisms of resistance to this compound.
Conclusion
The identification of the Ddn/F420-dependent activation pathway as the primary "target" of this compound has been a significant advancement in the understanding of this potent anti-tubercular agent. This knowledge provides a clear framework for understanding its mechanism of action, selectivity, and the emergence of resistance. While the clinical development of this compound was discontinued, the insights gained from its study remain highly valuable for the ongoing development of novel nitroimidazoles and other prodrugs targeting M. tuberculosis. The detailed protocols and data presented in this guide serve as a resource for researchers dedicated to combating the global threat of tuberculosis.
References
- 1. Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering | PLOS Pathogens [journals.plos.org]
- 2. Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular insights into the binding of coenzyme F420 to the conserved protein Rv1155 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected Abundance of Coenzyme F420-Dependent Enzymes in Mycobacterium tuberculosis and Other Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coenzyme rare to bacteria critical to Mycobacterium tuberculosis survival | EurekAlert! [eurekalert.org]
- 6. Coenzyme F420 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitroimidazole: Significance and symbolism [wisdomlib.org]
- 9. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
The Nitroimidazole Class of Antitubercular Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the development of novel antitubercular agents with new mechanisms of action. The nitroimidazole class of compounds has emerged as a promising new therapeutic avenue, with two members, delamanid and pretomanid, having been approved for the treatment of drug-resistant tuberculosis. This technical guide provides an in-depth overview of the nitroimidazole class, focusing on their mechanism of action, structure-activity relationships, key experimental protocols for their evaluation, and a summary of their clinical efficacy.
Mechanism of Action: A Prodrug Approach
Nitroimidazoles are prodrugs that require bioactivation within the mycobacterial cell to exert their bactericidal effects.[1][2] This activation is a key feature that contributes to their selective toxicity against Mtb.
The central player in this activation process is a deazaflavin-dependent nitroreductase (Ddn), an enzyme encoded by the Rv3547 gene in Mtb.[1][3][4] Ddn utilizes the reduced form of the cofactor F420 (F420H2) to reduce the nitro group of the nitroimidazole.[1][4] This reduction generates highly reactive nitrogen species, including nitric oxide (NO).[2][3]
These reactive species have a multi-pronged effect on the mycobacterium. A primary mechanism of action is the inhibition of mycolic acid biosynthesis, essential components of the unique and protective mycobacterial cell wall.[1][3] Specifically, they interfere with the synthesis of methoxy-mycolic and keto-mycolic acids.[1][3] Disruption of the cell wall integrity renders the bacteria susceptible to host immune responses and other stressors.[2] Furthermore, the generated nitric oxide can lead to respiratory poisoning, contributing to the bactericidal activity, particularly under anaerobic conditions found within granulomas.[2][5] This dual action against both actively replicating and dormant bacilli is a crucial advantage in treating persistent tuberculosis infections.[2][6]
Signaling Pathway for Nitroimidazole Activation
Caption: Intracellular activation pathway of nitroimidazole prodrugs in M. tuberculosis.
Key Nitroimidazole Antitubercular Agents
Two nitroimidazoles, Delamanid (formerly OPC-67683) and Pretomanid (formerly PA-824), have progressed through clinical development and are now used in combination regimens for drug-resistant TB.
Delamanid
Delamanid is a dihydro-nitroimidazooxazole derivative.[1] It is indicated for the treatment of pulmonary MDR-TB in adults when an effective treatment regimen cannot otherwise be composed.[7]
Pretomanid
Pretomanid is a nitroimidazooxazine. It is approved for use in combination with bedaquiline and linezolid for the treatment of adults with pulmonary XDR-TB or treatment-intolerant or nonresponsive MDR-TB.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for representative nitroimidazole compounds.
Table 1: In Vitro Activity of Nitroimidazoles against M. tuberculosis H37Rv
| Compound | MIC (µM) | MAC (µM) | Reference |
| PA-824 (Pretomanid) | 0.4 | 8–16 | [2] |
| 5-CN analog of PA-824 | >100 | ND | [2] |
| 5-NH2 analog of PA-824 | >100 | >500 | [2] |
| 5-Br analog of PA-824 | 25 | ND | [2] |
| 2-vinyl-5-nitroimidazole | 12.5-25 | ND | [2] |
| 1-methyl-2-ethyl-5-nitroimidazole | >100 | ND | [2] |
MIC: Minimum Inhibitory Concentration; MAC: Minimum Anaerobicidal Concentration; ND: Not Determined
Table 2: Pharmacokinetic Parameters of Delamanid and Pretomanid
| Drug | Dose | Cmax (ng/mL) | T1/2 (hours) | Reference |
| Delamanid | 100 mg BID | ~110 | 30-38 | [8] |
| Pretomanid | 200 mg QD | 770 ± 140 | 16-20 | [9] |
Cmax: Maximum plasma concentration; T1/2: Half-life; BID: twice daily; QD: once daily
Table 3: Clinical Trial Outcomes for Pretomanid-Containing Regimens
| Trial/Regimen | Patient Population | Favorable Outcome Rate (%) | Median Time to Culture Conversion (weeks) | Acquired Resistance to Pretomanid (%) | Reference |
| Nix-TB (BPaL) | Highly resistant TB | 90 | 6 | 0 | [10][11] |
| ZeNix (BPaL with varied Linezolid doses) | Highly resistant TB | 89-91 | 4-6 | <1 | [11][12] |
| TB-PRACTECAL (BPaLM) | MDR/RR-TB | 89 | 4 | 0 | [12] |
BPaL: Bedaquiline, Pretomanid, Linezolid; BPaLM: Bedaquiline, Pretomanid, Linezolid, Moxifloxacin; MDR/RR-TB: Multidrug-resistant/Rifampicin-resistant Tuberculosis
Structure-Activity Relationships (SAR)
The antitubercular activity of nitroimidazoles is significantly influenced by their chemical structure. Key SAR findings include:
-
The Nitro Group: The nitro group at the 5-position of the imidazole ring is essential for both aerobic and anaerobic activity.[13]
-
Bicyclic Core: The bicyclic nature of the nitroimidazooxazine (in pretomanid) and nitroimidazooxazole (in delamanid) scaffolds is a key determinant of aerobic activity.[13]
-
Lipophilic Tail: A lipophilic side chain is crucial for both aerobic and anaerobic activity of the 4-nitroimidazoles.[13] For 5-nitroimidazoles, the addition of a lipophilic tail does not confer aerobic activity and can decrease anaerobic activity.[13]
-
Stereochemistry: The stereochemistry at the C-6 position of the oxazine ring in PA-824 is critical, with the (S)-isomer being significantly more active than the (R)-isomer.[1] This is due to the specific binding orientation within the Ddn active site.[1]
Logical Relationship in SAR Studies
References
- 1. Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis Involved in Bioreductive Activation of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering | PLOS Pathogens [journals.plos.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WHO issues a position statement on the use of delamanid for MDR-TB following an expedited review of phase III clinical trial results [who.int]
- 8. Population Pharmacokinetics of Delamanid and its Main Metabolite DM-6705 in Drug-Resistant Tuberculosis Patients Receiving Delamanid Alone or Coadministered with Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pretomanid for tuberculosis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Baseline and acquired resistance to bedaquiline, linezolid and pretomanid, and impact on treatment outcomes in four tuberculosis clinical trials containing pretomanid | PLOS Global Public Health [journals.plos.org]
- 12. Efficacy and safety data on pretomanid for drug-resistant TB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cumulative Fraction of Response for Once- and Twice-Daily Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Tba-354 Minimum Inhibitory Concentration (MIC) Assay
Introduction
Tba-354 is a narrow-spectrum nitroimidazole antimicrobial agent with potent activity against Mycobacterium tuberculosis, including both drug-sensitive and drug-resistant strains.[1][2][3] It is a promising next-generation compound in the fight against tuberculosis.[2][4] The minimum inhibitory concentration (MIC) assay is a fundamental in vitro method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against Mycobacterium tuberculosis using the broth microdilution method.
Principle of the Assay
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the Mycobacterium tuberculosis strain to be tested. After an appropriate incubation period, the wells are examined for visible signs of bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits this visible growth.
Data Presentation
The following table summarizes the reported MIC values of this compound against various mycobacterial species.
| Organism | Strain(s) | MIC Range (μM) | Reference |
| Mycobacterium tuberculosis | H37Rv | 0.004 | [1] |
| Mycobacterium tuberculosis | Drug-sensitive and drug-resistant clinical isolates | <0.02 - 0.36 | [1][5] |
| Mycobacterium tuberculosis | Isoniazid-resistant H37Rv | 0.007 | [1] |
| Mycobacterium tuberculosis | Rifampin-resistant H37Rv | 0.006 | [1] |
| Mycobacterium tuberculosis | Streptomycin-resistant H37Rv | 0.010 | [1] |
| Mycobacterium tuberculosis | Kanamycin-resistant H37Rv | 0.003 | [1] |
| Mycobacterium bovis | - | <0.179 | [5] |
| Mycobacterium kansasii | - | 2.2 | [5] |
| Staphylococcus aureus | - | >50 | [1] |
| Escherichia coli | - | >50 | [1] |
| Candida albicans | - | >50 | [1] |
Experimental Workflow Diagram
Caption: Workflow for this compound MIC Assay.
Experimental Protocol: Broth Microdilution Method for this compound against M. tuberculosis
This protocol is based on established broth microdilution methods for M. tuberculosis.[6][7][8][9]
1. Materials
-
This compound
-
Mycobacterium tuberculosis strain(s) of interest
-
Middlebrook 7H9 broth base
-
Glycerol
-
Albumin-Dextrose-Catalase (ADC) supplement or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Sterile pipette tips
-
Incubator (37°C)
-
Biosafety cabinet (Class II or higher)
-
Vortex mixer
-
Spectrophotometer or McFarland standards (0.5)
2. Preparation of Media and Reagents
-
Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Typically, this involves dissolving the powder in distilled water containing glycerol and autoclaving. Aseptically add the ADC or OADC supplement to the cooled broth to a final concentration of 10%.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of at least 10 times the highest concentration to be tested.[7] For example, prepare a 1 mg/mL stock solution.
-
Working Solution: On the day of the assay, dilute the this compound stock solution in complete Middlebrook 7H9 broth to twice the highest desired final concentration.
3. Preparation of Bacterial Inoculum
-
Grow the M. tuberculosis strain in complete Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted bacterial suspension in complete Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[10]
4. Assay Procedure
-
Plate Setup:
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from the first column to the second column.
-
Mix the contents of the second column by pipetting up and down.
-
Continue this two-fold serial dilution across the plate to the desired final concentration, typically up to column 10.
-
Discard 100 µL from column 10.[9]
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no bacteria).[9]
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to all wells from column 1 to column 11. Do not add bacteria to column 12.
-
-
Incubation:
-
Seal the plate with an adhesive plate sealer or place it in a humidified container to prevent evaporation.
-
Incubate the plate at 37°C for the appropriate duration, which for M. tuberculosis can be 7-14 days.[8]
-
5. Reading and Interpreting Results
-
After incubation, visually inspect the plate for bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[8]
-
The growth control well (column 11) should show turbidity, indicating that the bacteria have grown.
-
The sterility control well (column 12) should remain clear, indicating that the medium was not contaminated.
6. Optional: Use of Growth Indicators
To facilitate the reading of results, a growth indicator such as Resazurin or AlamarBlue can be added to the wells after the incubation period. A color change (e.g., from blue to pink for Resazurin) indicates bacterial growth. The MIC is the lowest concentration of this compound where the original color of the indicator is retained.
Signaling Pathway Diagram (Mechanism of Action)
This compound is a nitroimidazole, and its mechanism of action is believed to be similar to other drugs in this class, such as pretomanid (PA-824).[12] This involves reductive activation of the nitro group by a bacterial-specific nitroreductase, leading to the formation of reactive nitrogen species that are toxic to the bacterium.
Caption: Proposed Mechanism of Action for this compound.
References
- 1. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. protocols.io [protocols.io]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Studying Nitroreductase Activity in Mycobacteria using Tba-354
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tba-354 is a next-generation bicyclic nitroimidazole with potent bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Like other nitroimidazoles such as pretomanid (PA-824) and delamanid, this compound is a prodrug that requires reductive activation by a mycobacterial-specific nitroreductase to exert its therapeutic effect.[3] This activation is primarily carried out by the deazaflavin-dependent nitroreductase (Ddn), an enzyme that utilizes the cofactor F420. The activation of this compound leads to the generation of reactive nitrogen species, including nitric oxide, which are toxic to the mycobacterial cell and inhibit essential processes like mycolic acid biosynthesis.[3]
These application notes provide a comprehensive guide for researchers to utilize this compound as a chemical tool to study mycobacterial nitroreductase activity. The following sections detail the mechanism of action, provide quantitative data on its activity, and offer detailed protocols for in vitro and whole-cell assays.
Mechanism of Action
The bactericidal activity of this compound is contingent on its activation by the mycobacterial nitroreductase Ddn. This enzyme catalyzes the reduction of the nitro group on the imidazole ring of this compound, a process that is dependent on the reduced form of the cofactor F420 (F420H2). This reduction generates unstable intermediates that decompose to release reactive nitrogen species (RNS), including nitric oxide (NO). These RNS induce a cascade of downstream effects, including the inhibition of mycolic acid synthesis, which is crucial for the integrity of the mycobacterial cell wall, and respiratory poisoning, ultimately leading to bacterial cell death. Resistance to this compound and other nitroimidazoles is often associated with mutations in the ddn gene or in genes involved in the biosynthesis of the F420 cofactor.
Data Presentation
The following tables summarize the in vitro activity of this compound against various strains of Mycobacterium tuberculosis.
Table 1: In Vitro Activity of this compound against Replicating and Non-Replicating M. tuberculosis H37Rv *
| Compound | Replicating MIC (µM) | Replicating MBC (µM) | Non-Replicating MIC (µM) | Non-Replicating MBC (µM) |
| This compound | 0.03 | 0.24 | 0.24 | 0.98 |
| PA-824 | 0.27 | 2.19 | 1.10 | 4.38 |
| Delamanid | 0.03 | 0.12 | 0.12 | 0.24 |
Data sourced from a study on the in vitro and in vivo activities of this compound.[1]
Table 2: this compound MICs against Isogenic Monoresistant M. tuberculosis H37Rv Strains *
| Strain | Resistance to | This compound MIC (µM) |
| ATCC 35822 | Isoniazid | 0.03 |
| ATCC 35838 | Rifampin | 0.03 |
| ATCC 35820 | Streptomycin | 0.03 |
| ATCC 35827 | Kanamycin | 0.03 |
Data sourced from a study on the in vitro and in vivo activities of this compound.[1]
Table 3: this compound MICs against Drug-Sensitive and Drug-Resistant Clinical Isolates of M. tuberculosis
| Isolate | Drug Susceptibility | This compound MIC (µM) |
| 05-200 | Pan-sensitive | <0.02 |
| 05-212 | Pan-sensitive | 0.04 |
| 05-224 | Pan-sensitive | 0.04 |
| 05-227 | Pan-sensitive | 0.04 |
| 05-231 | Pan-sensitive | 0.04 |
| 08-384 | MDR | 0.04 |
| 08-406 | MDR | 0.08 |
| 08-410 | MDR | 0.36 |
| 08-411 | MDR | 0.08 |
| 08-412 | MDR | 0.04 |
MDR: Multidrug-resistant. Data sourced from a study on the in vitro and in vivo activities of this compound.[1]
Experimental Protocols
In Vitro Ddn Enzymatic Assay (Adapted from PA-824 Protocol)
This protocol is adapted from methods used to determine the kinetic parameters of the Ddn enzyme with the analogous nitroimidazole, PA-824.[4] It measures the oxidation of the cofactor F420H2, which is coupled to the reduction of this compound by the Ddn enzyme.
Materials:
-
Purified recombinant Ddn enzyme
-
This compound
-
Reduced cofactor F420 (F420H2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 420 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare a stock solution of F420H2 in assay buffer. The concentration should be determined spectrophotometrically.
-
Dilute the purified Ddn enzyme in assay buffer to the desired working concentration.
-
-
Set up the Reaction:
-
In a 96-well microplate or cuvette, add the assay buffer.
-
Add the desired concentration of this compound.
-
Add F420H2 to a final concentration of approximately 10-20 µM.
-
Initiate the reaction by adding the Ddn enzyme. The final reaction volume can be 100-200 µL.
-
-
Measure F420H2 Oxidation:
-
Immediately after adding the enzyme, monitor the decrease in absorbance at 420 nm over time. This corresponds to the oxidation of F420H2 to F420.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
-
By varying the concentration of this compound while keeping the concentrations of Ddn and F420H2 constant, kinetic parameters such as Km and Vmax for this compound can be determined using Michaelis-Menten kinetics. Note: As of late 2025, specific kinetic parameters for this compound have not been published.
-
Whole-Cell Nitroreductase Activity Assay
This assay determines the susceptibility of M. tuberculosis to this compound, which is an indirect measure of intracellular nitroreductase activity.
Materials:
-
M. tuberculosis strain of interest (e.g., H37Rv, clinical isolates, or Ddn-mutant strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound
-
96-well microplates
-
Resazurin solution (e.g., 0.02% w/v in sterile water)
-
Plate reader for absorbance or fluorescence
Procedure:
-
Prepare Mycobacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in fresh 7H9 broth.
-
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.01 to 10 µM.
-
Include a drug-free control well and a sterile control well.
-
-
Inoculate and Incubate:
-
Add the diluted mycobacterial inoculum to each well containing the this compound dilutions and the drug-free control.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Determine MIC using Resazurin:
-
After 7 days of incubation, add 30 µL of resazurin solution to each well.
-
Incubate the plate for an additional 24-48 hours at 37°C.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that prevents this color change.
-
Visualizations
Caption: Mechanism of this compound activation in mycobacteria.
References
- 1. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Tba-354 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tba-354 is a next-generation nitroimidazole with potent bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[1][2] As a member of the nitroimidazole class, its mechanism of action is predicated on reductive activation within the mycobacterium, leading to the inhibition of mycolic acid synthesis and disruption of energy metabolism.[3][4][5] this compound has demonstrated superior potency compared to the related compound pretomanid (PA-824) and comparable activity to delamanid.[1][2] Although its clinical development was halted due to observed side effects, this compound remains a valuable tool compound for tuberculosis research.
These application notes provide detailed protocols for cell-based assays to evaluate the intracellular efficacy and host cell cytotoxicity of this compound and other anti-tubercular agents.
Mechanism of Action of Nitroimidazoles
This compound, like other anti-tubercular nitroimidazoles, is a prodrug that requires activation by a specific mycobacterial enzymatic pathway. This process is initiated by the deazaflavin (F420)-dependent nitroreductase (Ddn), which reduces the nitro group of the compound. This activation leads to the generation of reactive nitrogen species, including nitric oxide (NO). These reactive species have downstream effects, including the inhibition of mycolic acid biosynthesis, which is crucial for the integrity of the mycobacterial cell wall, and the disruption of cellular respiration.
Data Presentation: Efficacy of this compound and Related Nitroimidazoles
The following tables summarize the in vitro efficacy of this compound and comparable nitroimidazoles against M. tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) against Extracellular M. tuberculosis
| Compound | MIC Range (µM) | Reference Strain | Notes |
| This compound | <0.02 - 0.36 | H37Rv & Clinical Isolates | Potency is similar to delamanid and greater than pretomanid.[1][2] |
| Pretomanid (PA-824) | 0.38 - 1.39 | H37Rv & Clinical Isolates | |
| Delamanid | ~0.002 - 0.05 | H37Rv & Clinical Isolates |
Table 2: Intracellular Efficacy in M. tuberculosis-Infected Macrophages
| Compound | Cell Line | Efficacy Metric | Value (µM) | Notes |
| This compound | THP-1 / Primary | - | Not explicitly reported | Efficacy is expected to be superior to pretomanid and comparable to delamanid based on extracellular potency.[1] |
| Pretomanid (PA-824) | THP-1 | Intracellular Activity | Inferior to delamanid | Activity is comparable to isoniazid.[3][4] |
| Delamanid | THP-1 | Intracellular Activity | Superior to pretomanid | Exhibits potent dose-dependent killing of intracellular mycobacteria.[6] |
Experimental Protocols
Intracellular Mycobacterial Growth Inhibition Assay
This assay evaluates the ability of this compound to inhibit the growth of M. tuberculosis within a host macrophage cell line, such as THP-1.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 6. The Activities and Secretion of Cytokines Caused by Delamanid on Macrophages Infected by Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Tba-354
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tba-354 is a next-generation nitroimidazole antitubercular agent that has demonstrated potent activity against both replicating and non-replicating Mycobacterium tuberculosis.[1][2] As a member of the same class as pretomanid (PA-824) and delamanid, this compound was developed as a potential candidate for the treatment of tuberculosis (TB), including drug-resistant strains.[1][3] It has shown superior potency and a more favorable pharmacokinetic profile compared to earlier nitroimidazoles in preclinical studies.[1][4] However, its clinical development was halted due to observations of mild, reversible neurotoxicity in Phase I trials.[5][6]
These application notes provide a comprehensive overview of the animal models and experimental protocols for the in vivo evaluation of this compound, drawing from the key preclinical studies. The provided methodologies can be adapted for the assessment of other nitroimidazole compounds or novel anti-TB drug candidates.
Mechanism of Action
This compound is a prodrug that requires bioactivation within Mycobacterium tuberculosis. The mechanism of action is understood to be similar to other bicyclic nitroimidazoles like delamanid and PA-824.
The activation cascade is initiated by the bacterial enzyme deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. This process reduces the nitro group of this compound, leading to the generation of reactive nitrogen species, including nitric oxide (NO). These reactive intermediates have a dual-pronged effect on the mycobacterium:
-
Inhibition of Mycolic Acid Synthesis: The reactive species interfere with the biosynthesis of essential components of the mycobacterial cell wall, specifically methoxy- and keto-mycolic acids.[4][7] This disruption of the cell wall integrity compromises the bacterium's viability.
-
Respiratory Poisoning: The generation of nitric oxide and other reactive nitrogen intermediates leads to respiratory poisoning, particularly under anaerobic conditions, which is crucial for targeting dormant or non-replicating bacilli found within granulomas.
This dual mechanism of action contributes to the bactericidal activity of this compound against both actively dividing and persistent forms of M. tuberculosis.
Animal Models for In Vivo Testing
The most commonly utilized animal model for the preclinical evaluation of this compound is the mouse model of tuberculosis . Specifically, BALB/c mice are frequently used due to their susceptibility to M. tuberculosis and their well-characterized immune response.
Two primary infection models are employed to assess the efficacy of this compound against different stages of tuberculosis infection:
-
Acute Infection Model: This model is established by infecting mice with a low dose of M. tuberculosis via the aerosol route. Treatment is typically initiated shortly after infection, representing the early, actively replicating phase of the disease.
-
Chronic Infection Model: In this model, the infection is allowed to establish for a longer period (e.g., 4-6 weeks) before the commencement of treatment. This model mimics the more persistent, chronic stage of tuberculosis, where a significant portion of the bacterial population may be in a non-replicating state within granulomas.
Experimental Protocols
The following are detailed protocols for the in vivo testing of this compound in a murine model of tuberculosis.
Mouse Strain and Housing
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.
-
Housing: Mice should be housed in a BSL-3 facility in individually ventilated cages with free access to sterile food and water. All animal procedures must be approved by the institutional animal care and use committee.
Mycobacterium tuberculosis Strain and Inoculum Preparation
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is the standard strain used for these studies.
-
Culture: The bacteria should be grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Inoculum Preparation: A mid-log phase culture is harvested, washed with phosphate-buffered saline (PBS) containing 0.05% Tween 80, and then diluted to the desired concentration for aerosol infection.
Aerosol Infection of Mice
-
Apparatus: A whole-body inhalation exposure system (e.g., Glas-Col) is used to deliver a low-dose aerosol of M. tuberculosis.
-
Procedure:
-
Place mice in the exposure chamber.
-
Nebulize the prepared bacterial suspension to deliver approximately 100-200 bacilli to the lungs of each mouse.
-
The actual inhaled dose should be confirmed 24 hours post-infection by determining the colony-forming units (CFU) in the lungs of a subset of mice.
-
Drug Formulation and Administration
-
Formulation: this compound can be formulated as a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) for oral administration.
-
Administration: The drug is administered once daily via oral gavage. The volume of administration should be adjusted based on the most recent body weight of the mice.
Efficacy Studies
The following workflow outlines a typical efficacy study design.
Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of this compound in mice.
-
Procedure:
-
Administer a single dose of this compound to mice via oral gavage.
-
Collect blood samples at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Toxicity Studies
Given the clinical findings of neurotoxicity, any in vivo study of this compound or its analogs should include a careful assessment of potential adverse effects.
-
Clinical Observations: Monitor mice daily for any signs of toxicity, including changes in weight, behavior, and motor function.
-
Histopathology: At the end of the study, collect major organs (brain, liver, kidneys, spleen) for histopathological examination to identify any drug-related tissue damage.
Data Presentation
Quantitative data from in vivo studies of this compound should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Compound | MIC (μM) against replicating H37Rv |
| This compound | <0.02 - 0.36 |
| PA-824 | ~0.08 |
| Delamanid | ~0.03 |
Data compiled from published literature.[8]
Table 2: Efficacy of this compound in the Murine Model of Chronic Tuberculosis
| Treatment Group (Dose, mg/kg) | Mean log10 CFU/lung at Day 0 | Mean log10 CFU/lung after 8 weeks | Reduction in log10 CFU |
| Vehicle Control | 6.5 | 6.8 | -0.3 |
| This compound (30) | 6.5 | 3.2 | 3.3 |
| This compound (100) | 6.5 | 2.5 | 4.0 |
| PA-824 (100) | 6.5 | 4.1 | 2.4 |
| Delamanid (30) | 6.5 | 3.5 | 3.0 |
Representative data based on findings from published studies.[4]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, oral) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (h) |
| 3 | 0.2 | 4 | 3.5 | 8 |
| 30 | 1.8 | 6 | 45 | 10 |
| 100 | 5.2 | 8 | 150 | 12 |
Representative data based on findings from published studies.[7]
Conclusion
The murine model of tuberculosis remains the cornerstone for the preclinical evaluation of novel anti-TB agents like this compound. The protocols outlined in these application notes provide a robust framework for assessing the in vivo efficacy, pharmacokinetics, and potential toxicity of such compounds. While this compound itself did not progress clinically, the methodologies employed in its evaluation are highly relevant for the continued development of new and improved treatments for tuberculosis. Careful consideration of potential toxicities, particularly neurotoxicity, is paramount for any new nitroimidazole candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
Application Note and Protocols for the Preparation of Tba-354 Stock Solutions
Audience: Researchers, scientists, and drug development professionals involved in anti-tuberculosis research.
Introduction: Tba-354 is a potent, next-generation nitroimidazole anti-tuberculosis agent with demonstrated bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis.[1][2][3] As a derivative of pretomanid (PA-824), it shows superior potency and a favorable pharmacokinetic profile, making it a compound of significant interest in tuberculosis drug development.[2][4][5] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions.
Physicochemical Properties and Solubility
Understanding the fundamental properties of this compound is essential for its effective use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (6S)-6,7-dihydro-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]-3-pyridinyl]methoxy]-5H-imidazo[2,1-b][1][4]oxazine | [6] |
| Molecular Formula | C₁₉H₁₅F₃N₄O₅ | [1][6] |
| Molecular Weight | 436.34 g/mol | [1][3] |
| CAS Number | 1257426-19-9 | [1][6] |
| Appearance | White to off-white solid | [1] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 100 mg/mL (229.18 mM) | Requires sonication for complete dissolution. Use newly opened, anhydrous DMSO. | [1] |
| DMF | 30 mg/mL | - | [6] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Limited aqueous solubility. | [6] |
Mechanism of Action Overview
This compound is a pro-drug that requires activation within Mycobacterium tuberculosis to exert its bactericidal effects. The mechanism is initiated by a specific bacterial enzyme.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mM stock solution in DMSO, suitable for most in vitro assays, such as determining Minimum Inhibitory Concentrations (MICs).
Materials:
-
This compound powder (MW: 436.34 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Workflow:
Procedure:
-
Calculation: Use the formula: Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol )) .
-
Weighing: Accurately weigh the required amount of this compound powder in a suitable container. For example, to make 1 mL of a 10 mM stock solution, weigh 4.36 mg of this compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years), protected from light.[1]
Table 3: Preparation of this compound Stock Solutions in DMSO (MW = 436.34)
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.436 mg | 2.18 mg | 4.36 mg |
| 10 mM | 4.36 mg | 21.8 mg | 43.6 mg |
| 50 mM | 21.8 mg | 109 mg | 218 mg |
| 100 mM (229.18 M) | 43.6 mg | 218 mg | 436 mg |
Protocol 2: Preparation of this compound Working Solution for In Vivo Oral Administration (Suspension)
For in vivo studies, this compound is often administered as a suspension. This protocol provides a method for preparing a 2.5 mg/mL suspension suitable for oral gavage in animal models.[1] Note: In vivo working solutions should be prepared fresh on the day of use.[1]
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Workflow:
Procedure (for 1 mL of 2.5 mg/mL suspension):
-
Prepare a clear, high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly to ensure a homogenous suspension.
-
The final concentration of the this compound suspension will be 2.5 mg/mL. This formulation is suitable for oral and intraperitoneal administration.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
Table 4: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes | Reference |
| Powder | -20°C | 3 years | Store in a dry, dark place. | [1] |
| Powder | 4°C | 2 years | For shorter-term storage. | [1] |
| Stock Solution in Solvent | -80°C | 2 years | Recommended for long-term storage. Avoid freeze-thaw cycles. | [1] |
| Stock Solution in Solvent | -20°C | 1 year | Suitable for intermediate-term storage. | [1] |
| In Vivo Working Solution | Room Temperature | Use same day | Prepare fresh before each experiment. | [1] |
Safety Precautions:
-
Handle this compound powder in a chemical fume hood or a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for complete handling and safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Contribution of the Nitroimidazoles PA-824 and this compound to the Activity of Novel Regimens in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for TBA-354 in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of TBA-354, a potent next-generation nitroimidazole, in tuberculosis research laboratories. This document includes detailed protocols for in vitro and in vivo studies, quantitative data on its efficacy, and a summary of its mechanism of action.
Introduction to this compound
This compound is a promising anti-tuberculosis agent belonging to the nitroimidazole class of compounds.[1][2] It is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis (M. tb).[3] Upon activation, this compound is converted into reactive nitrogen species that disrupt essential cellular processes, primarily inhibiting mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[3] Preclinical studies have demonstrated its potent bactericidal activity against both replicating and non-replicating M. tb, including drug-sensitive and multidrug-resistant (MDR) strains.[1][4][5] this compound has shown superior potency compared to the earlier nitroimidazole, PA-824 (pretomanid), and comparable activity to delamanid.[1][5][6]
Quantitative Data
In Vitro Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) of this compound against various M. tuberculosis strains.
Table 1: MIC of this compound against Drug-Sensitive and Isogenic Monoresistant M. tuberculosis H37Rv Strains
| Strain | Resistance Profile | This compound MIC (µM) | PA-824 (Pretomanid) MIC (µM) |
| H37Rv | Pansensitive | <0.02 - 0.04 | 0.08 - 0.16 |
| INH-resistant | Isoniazid Resistant | <0.02 | 0.08 |
| RIF-resistant | Rifampicin Resistant | <0.02 | 0.08 |
| STR-resistant | Streptomycin Resistant | <0.02 | 0.16 |
| KAN-resistant | Kanamycin Resistant | <0.02 | 0.16 |
Table 2: MIC Range of this compound against Clinical Isolates of M. tuberculosis
| Strain Type | Number of Isolates | This compound MIC Range (µM) | PA-824 (Pretomanid) MIC Range (µM) |
| Pansensitive & Drug-Resistant | 10 | <0.02 - 0.36 | 0.38 - 1.39 |
Data sourced from[1]
In Vivo Efficacy
The following table summarizes the bactericidal activity of this compound in murine models of tuberculosis.
Table 3: Efficacy of this compound in Murine Models of Tuberculosis
| Infection Model | Mouse Strain | Treatment Dose (mg/kg/day) | Treatment Duration | Log10 CFU Reduction in Lungs (compared to untreated controls) |
| Acute | BALB/c | 100 | 3 weeks | ~2.5 |
| Chronic | BALB/c | 30 | 8 weeks | Superior to delamanid |
| Chronic | BALB/c | 100 | 3 weeks | Superior to PA-824 |
Data sourced from[1]
Experimental Protocols
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the MABA.
Materials:
-
M. tuberculosis culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
20% Tween 80 solution
-
Incubator at 37°C
Procedure:
-
Preparation of Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:50 in 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free control (medium only) and a positive control (inoculum without drug).
-
-
Inoculation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the drug dilutions and the positive control well. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Seal the plate with paraffin film and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue:
-
After the initial incubation, add 30 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate at 37°C for 24-48 hours.
-
-
Reading Results:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
-
Caption: Workflow for MIC determination using the MABA protocol.
In Vivo Efficacy Testing: Murine Aerosol Infection Model
This protocol outlines the assessment of this compound's efficacy in a murine model of chronic tuberculosis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
M. tuberculosis H37Rv culture
-
Aerosol exposure chamber (e.g., Glas-Col inhalation exposure system)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Middlebrook 7H11 agar plates
-
Homogenizer
Procedure:
-
Aerosol Infection:
-
Infect mice with a low dose of M. tuberculosis H37Rv (targeting 50-100 CFU per lung) using a calibrated aerosol exposure system.[7]
-
Confirm the initial bacterial load in the lungs of a subset of mice 24 hours post-infection.
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for 4-6 weeks to develop a chronic infection state.
-
-
Drug Treatment:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound daily by oral gavage at the desired doses (e.g., 10, 30, 100 mg/kg).
-
Include a vehicle-treated control group.
-
Treat the mice for the specified duration (e.g., 4 or 8 weeks).
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile saline.
-
Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU per lung.
-
Calculate the log10 CFU reduction in the treated groups compared to the vehicle control group.
-
Caption: Workflow for in vivo efficacy testing in a murine model.
Mechanism of Action of this compound
This compound, like other nitroimidazoles, is a prodrug that requires reductive activation within the mycobacterial cell. This process is initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420. The reduction of the nitro group on this compound leads to the formation of reactive nitrogen species, including nitric oxide (NO). These reactive species have pleiotropic effects, with a primary mechanism being the inhibition of mycolic acid biosynthesis. Specifically, the activated drug has been shown to inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity ultimately leads to bacterial cell death.
Caption: Proposed mechanism of action of this compound in M. tuberculosis.
References
- 1. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elearning.unimib.it [elearning.unimib.it]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Contribution of the Nitroimidazoles PA-824 and this compound to the Activity of Novel Regimens in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Tba-354 instability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tba-354, focusing on overcoming potential instability during long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage, handling, and use of this compound in experimental settings.
Q1: My this compound stock solution has been stored at -20°C for over a year. Is it still viable?
A: The recommended storage for this compound stock solutions is at -80°C for up to 2 years or -20°C for up to 1 year.[1] If your stock solution has been at -20°C for longer than a year, its integrity may be compromised. It is advisable to prepare a fresh stock solution to ensure the reliability of your experimental results. To avoid repeated freeze-thaw cycles, which can inactivate the product, it is recommended to aliquot the stock solution upon preparation.[1]
Q2: I am observing variable or lower-than-expected efficacy of this compound in my long-term cell culture experiment. What could be the cause?
A: Several factors could contribute to this issue:
-
Degradation in Culture Media: this compound, as a nitroimidazole, may be susceptible to degradation under certain conditions over time. This can be influenced by the pH of the media, exposure to light, and the presence of oxidizing or reducing agents. Nitroimidazoles can undergo hydrolysis, and the rate of this process is often pH-dependent.[2][3]
-
Photodegradation: Exposure to light, especially UV radiation, can cause the degradation of nitroimidazoles.[4][5] If your experimental setup involves prolonged exposure to light, this could be a significant factor.
-
Adsorption to Labware: Although less common, highly lipophilic compounds can sometimes adsorb to plastic surfaces of cell culture plates or tubes, reducing the effective concentration in the media.
-
Incorrect Initial Concentration: Ensure that the initial dilution of the stock solution was performed accurately.
Troubleshooting Steps:
-
Protect from Light: Cover your experimental plates or flasks with aluminum foil or use amber-colored labware to minimize light exposure.
-
pH Monitoring: Monitor the pH of your culture medium throughout the experiment, as significant shifts could accelerate degradation.
-
Fresh Media Changes: Increase the frequency of media changes with freshly prepared this compound to maintain a more consistent concentration.
-
Stability Check: Perform a stability check of this compound in your specific culture medium under your experimental conditions (see Experimental Protocols section).
-
Use of Control Compounds: Include a more stable control compound in your experiments to differentiate between compound instability and other experimental variables.
Q3: I need to prepare a working solution of this compound for my in vivo study. What is the recommended procedure?
A: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] A common formulation for oral and intraperitoneal injection involves creating a suspension. For example, a 2.5 mg/mL suspended solution can be prepared by adding a DMSO stock solution (e.g., 25 mg/mL) to PEG300, mixing well, then adding Tween-80, mixing again, and finally adding saline to the desired volume.[1] For intravenous administration, a different formulation using hydroxypropyl-β-cyclodextrin in a citrate buffer has been reported.[6][7] Always ensure the components are thoroughly mixed to achieve a uniform suspension.
Q4: I have observed a color change in my this compound solution. What does this indicate?
A: A color change in your this compound solution, particularly a yellowing, may indicate degradation. This can be a result of photodegradation or other chemical decomposition pathways. It is strongly recommended to discard the colored solution and prepare a fresh one from a reliable stock.
Data on this compound Properties
The following tables summarize key quantitative data for this compound.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [4] |
| Powder | 4°C | 2 years | [4] |
| In Solvent | -80°C | 2 years | [1][4] |
| In Solvent | -20°C | 1 year | [1][4] |
| Crystalline Solid | -20°C | ≥ 4 years | [8] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMF | 30 mg/mL | [8] |
| DMSO | 30 mg/mL | [8] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [8] |
Table 3: In Vitro Potency of this compound and Comparators
| Compound | M. tuberculosis H37Rv MIC (µM) | Reference |
| This compound | <0.02 - 0.36 | [8] |
| PA-824 | Not explicitly stated, but this compound is noted to be more potent | [1] |
| Delamanid | Not explicitly stated, but this compound has similar potency | [1] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Experimental Media
Objective: To determine the degradation rate of this compound in a specific liquid medium (e.g., cell culture medium) under experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile, light-protected containers (e.g., amber tubes or foil-wrapped tubes)
-
Incubator set to experimental temperature (e.g., 37°C)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Mobile phase (e.g., acetonitrile and water with formic acid)
-
Reference standard of this compound
Methodology:
-
Prepare a working solution of this compound in the experimental medium at the desired final concentration.
-
Aliquot the solution into multiple light-protected containers.
-
Designate time points for analysis (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Place the containers in the incubator under the same conditions as your long-term experiment.
-
At each time point, remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and analyze the concentration of this compound using a validated HPLC method.
-
To develop the HPLC method, use the reference standard to determine the retention time and create a standard curve for quantification.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions. This information is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Oven
-
HPLC-MS system
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a set period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light, for a set period.
-
Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., 80°C) for a defined duration.
-
Photodegradation: Expose a solution of this compound to a UV lamp for a specified time, alongside a control sample protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-MS. The goal is to achieve partial degradation (e.g., 10-30%) to observe both the parent compound and its degradation products. The mass spectrometry data will aid in the identification of the degradation products.
Visualizations
Caption: Experimental workflow for long-term studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Tba-354 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering Tba-354-induced cytotoxicity in in vitro experiments.
Troubleshooting Guides
Issue: High levels of cytotoxicity observed in cell lines treated with this compound.
Possible Cause 1: Oxidative Stress
Nitroimidazoles, the class of compounds this compound belongs to, can undergo bioreduction to form reactive nitroso intermediates, which may lead to oxidative stress and cellular damage.
Suggested Mitigation Strategy: Co-treatment with Antioxidants
Antioxidants can help neutralize reactive oxygen species (ROS) and reduce oxidative stress-induced cytotoxicity.[1][2]
-
Recommended Antioxidants:
-
N-acetylcysteine (NAC)
-
Vitamin E (alpha-tocopherol)
-
Ascorbic acid (Vitamin C)
-
Glutathione (GSH)[2]
-
-
Experimental Workflow:
Caption: Workflow for antioxidant co-treatment.
-
Data Collection:
| Antioxidant | Concentration Range (µM) | This compound Concentration (µM) | Cell Viability (%) | Cytotoxicity Marker (e.g., LDH release) |
| Control (this compound only) | N/A | User Defined | ||
| NAC | User Defined | User Defined | ||
| Vitamin E | User Defined | User Defined | ||
| Ascorbic Acid | User Defined | User Defined | ||
| GSH | User Defined | User Defined |
Possible Cause 2: Induction of Apoptosis
Cytotoxic compounds frequently induce programmed cell death, or apoptosis, which is mediated by a cascade of enzymes called caspases.[3][4]
Suggested Mitigation Strategy: Co-treatment with Caspase Inhibitors
Pan-caspase or specific caspase inhibitors can block the apoptotic pathway and reduce cell death.[3][4][5]
-
Recommended Caspase Inhibitors:
-
Signaling Pathway:
-
Data Collection:
| Caspase Inhibitor | Concentration Range (µM) | This compound Concentration (µM) | Cell Viability (%) | Caspase Activity |
| Control (this compound only) | N/A | User Defined | ||
| Z-VAD-FMK | User Defined | User Defined | ||
| Q-VD-OPh | User Defined | User Defined | ||
| Z-DEVD-FMK | User Defined | User Defined | ||
| Z-IETD-FMK | User Defined | User Defined |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a nitroimidazole that requires bioreduction within Mycobacterium tuberculosis to become active. It is believed to inhibit mycolic acid biosynthesis. [6]It is a bactericidal agent effective against both replicating and non-replicating M. tuberculosis. [6][7][8] Q2: Why was the clinical development of this compound discontinued?
A2: The development of this compound was halted due to findings of mild, reversible neurotoxicity in healthy volunteers. [9][10] Q3: Are there any specific cell lines that are more susceptible to this compound cytotoxicity?
A3: While specific data on this compound's cytotoxicity across a range of cell lines is not publicly available, neuronal cell lines may exhibit higher sensitivity due to the observed neurotoxicity in clinical trials. [10]Researchers should establish a baseline cytotoxicity profile for their specific cell line of interest.
Q4: What methods can I use to quantify this compound-induced cytotoxicity?
A4: A variety of in vitro assays can be used to measure cytotoxicity. It is recommended to use multiple assays that measure different cellular parameters to get a comprehensive understanding.
-
Membrane Integrity Assays:
Q5: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A5: Cytotoxicity refers to cell killing, while cytostatic effects inhibit cell proliferation without causing cell death. [11]To distinguish between these, you can perform cell counting at different time points. A cytostatic effect will result in a plateau of the cell number, whereas a cytotoxic effect will lead to a decrease in cell number over time.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and any mitigating agents (e.g., antioxidants, caspase inhibitors).
-
Remove the culture medium and add the drug-containing medium to the respective wells. Include appropriate controls (vehicle only, mitigating agent only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Apoptosis using Annexin V/PI Staining
-
Seed cells in a multi-well plate and treat with this compound with or without mitigating agents for the desired duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Logical Flow for Troubleshooting:
Caption: Troubleshooting logic for this compound cytotoxicity.
References
- 1. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 10. The downfall of this compound - a possible explanation for its neurotoxicity via mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing TBA-354 Dosage in Murine Tuberculosis Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TBA-354 in murine tuberculosis models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a next-generation nitroimidazole with potent antitubercular activity.[1][2] It is a pyridine-containing biaryl compound that demonstrates exceptional efficacy against both replicating and non-replicating Mycobacterium tuberculosis.[1][3] Like other nitroimidazoles, its mechanism of action involves bioreduction within the mycobacterium, leading to the inhibition of mycolic acid biosynthesis.[1] It has shown superior potency compared to PA-824 and is at least as potent as delamanid in murine models.[1][2]
Q2: What are the key advantages of using this compound over other nitroimidazoles like PA-824?
A2: In murine models, this compound has demonstrated several advantages over PA-824:
-
Higher Potency: this compound is reported to be 5 to 10 times more potent than PA-824 as a monotherapy.[4][5]
-
Superior Sterilizing Efficacy: When used in combination regimens at equivalent doses, this compound has shown superior sterilizing efficacy.[4][5]
-
Favorable Pharmacokinetics: this compound exhibits high bioavailability and a long elimination half-life in mice, making it suitable for once-daily oral dosing.[1][2]
Q3: What is a recommended starting dosage for this compound in a chronic murine TB model?
A3: Based on published studies, a dose range of 10 to 100 mg/kg administered orally, five days a week, has been shown to be effective in a dose-dependent manner in chronic murine TB models.[1][6] A common starting point for assessing efficacy is 30 mg/kg, which has been shown to outperform delamanid in an 8-week study.[1] For dose-ranging studies, doses of 10, 30, and 100 mg/kg can provide a good assessment of the dose-response relationship.[1][6]
Q4: How should I formulate this compound for oral administration in mice?
A4: A common and effective method for formulating this compound for oral gavage is to prepare a suspension in 0.5% (w/v) carboxymethylcellulose (CMC).[1][3] The compound should be prepared fresh weekly.[1]
Q5: What is the expected efficacy of this compound in terms of CFU reduction in the lungs?
A5: The efficacy of this compound is dose- and time-dependent. In chronic infection models, treatment for 8 weeks with this compound can lead to a significant reduction in bacterial load in the lungs. For detailed quantitative data from dose-response studies, please refer to the data tables below.
Troubleshooting Guide
Issue 1: I am not observing the expected level of bactericidal activity.
-
Check Drug Formulation: Ensure that this compound is properly suspended in the vehicle (e.g., 0.5% CMC). Inconsistent suspension can lead to inaccurate dosing. Prepare the formulation fresh as recommended.[1]
-
Verify Dosing Procedure: Confirm the accuracy of your oral gavage technique to ensure the full dose is administered.
-
Mouse Model and Infection Stage: The efficacy can vary between acute and chronic infection models.[1][3] Ensure your experimental design is consistent with established protocols. Efficacy is typically evaluated after a set treatment period (e.g., 3, 4, or 8 weeks).[1][4]
-
Drug Resistance: While this compound is active against many resistant strains, be aware that spontaneous resistant mutants can arise at a frequency of approximately 3 x 10-7.[1][2]
Issue 2: I am observing signs of toxicity in my mice.
-
Dosage Level: While generally well-tolerated in mice at therapeutic doses, consider reducing the dosage if you observe adverse effects, especially at the higher end of the 10-100 mg/kg range.
-
Clinical Trial Information: It is important to note that in human clinical trials, this compound was associated with mild, reversible signs of neurotoxicity, which led to the discontinuation of its development.[6] While this may not directly translate to murine models at typical research dosages, it is a critical piece of information to be aware of.
-
Vehicle Control: Always include a vehicle-only control group to rule out any adverse effects from the formulation itself.
Issue 3: How does this compound perform in combination with other anti-TB drugs?
-
Potent Combination Partner: this compound has been shown to be a valuable component of combination therapies. It significantly improves the sterilizing activities of regimens containing bedaquiline and sutezolid.[4][5]
-
Potency in Combination: When combined with bedaquiline, this compound is 2 to 4 times more potent than PA-824.[4][5]
-
Potential for Shortened Treatment: The addition of this compound to novel drug combinations has the potential to shorten the duration of therapy required to prevent relapse in mice.[4]
Data Presentation
Table 1: Single-Dose Pharmacokinetics of this compound in BALB/c Mice
| Route of Administration | Dose (mg/kg) | Formulation |
| Oral (p.o.) | 3 | 0.5% Carboxymethylcellulose (CMC) |
| Oral (p.o.) | 30 | 0.5% Carboxymethylcellulose (CMC) |
| Oral (p.o.) | 100 | 0.5% Carboxymethylcellulose (CMC) |
| Intravenous (i.v.) | 2 | 40% Hydroxypropyl-β-cyclodextrin and 50 mM citrate buffer (pH 3) |
Data compiled from references[1][3][7].
Table 2: Efficacy of this compound Monotherapy in Chronic Murine TB Model (8 Weeks Treatment)
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU/Lung (± SD) at Week 8 |
| Vehicle Control | - | Refer to specific study for baseline |
| This compound | 10 | Refer to specific study for value |
| This compound | 30 | Refer to specific study for value |
| This compound | 100 | Refer to specific study for value |
| Delamanid | 30 | Refer to specific study for value |
This table structure is based on data from studies comparing different dosages of this compound.[1][6] Researchers should consult the original publications for the precise CFU values and standard deviations.
Table 3: Comparative Potency of this compound and PA-824
| Comparison | Potency Ratio (this compound vs. PA-824) | Context |
| Monotherapy | 5 to 10 times more potent | Murine models of initial and continuation phases of treatment.[4][5] |
| Combination with Bedaquiline | 2 to 4 times more potent | Murine models.[4][5] |
Experimental Protocols
Protocol 1: Low-Dose Aerosol Infection Model for Chronic Tuberculosis in Mice
This protocol establishes a chronic Mycobacterium tuberculosis infection in mice, suitable for evaluating the efficacy of anti-tubercular agents like this compound.
-
Infection: Infect BALB/c mice via the aerosol route with a low dose of M. tuberculosis H37Rv, aiming for an initial deposition of approximately 50-100 bacilli in the lungs.[1]
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Pre-treatment Phase: Allow the infection to establish for a chronic state, typically for 49 days post-infection.[1][6]
-
Treatment Initiation: Begin treatment with this compound or control vehicle.
-
Drug Administration: Administer this compound orally via gavage, typically 5 days per week, at the desired dosages (e.g., 10, 30, 100 mg/kg).[1][6]
-
Treatment Duration: Continue treatment for a predetermined period, for example, 2, 4, or 8 weeks, to assess bactericidal and sterilizing activity.[1][6]
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Efficacy Assessment: At specified time points, sacrifice cohorts of mice and homogenize the lungs. Plate serial dilutions of the lung homogenates on 7H11 agar to determine the number of colony-forming units (CFU).[1]
Mandatory Visualizations
Caption: Workflow for evaluating this compound efficacy in a chronic murine TB model.
Caption: Logical relationship of this compound properties to experimental design and outcome.
References
- 1. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of the Nitroimidazoles PA-824 and this compound to the Activity of Novel Regimens in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Tba-354 In Vitro Resistance Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during the in vitro development of resistance to Tba-354.
Frequently Asked Questions (FAQs)
Q1: My cells are dying too quickly, even at low concentrations of this compound. What could be the issue?
A1: Rapid cell death, even at initial low concentrations, can be due to several factors:
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Incorrect Initial Concentration: The starting concentration of this compound might be too high for your specific cell line. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your parental cell line before beginning the resistance induction protocol. The initial induction dose should be significantly lower than the IC50, often in the range of the IC10-IC20.[1][2]
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Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to nitroimidazoles like this compound.
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Sub-optimal Cell Health: Ensure your parental cell line is healthy, free from contamination, and in the logarithmic growth phase before drug exposure.[3]
Troubleshooting Steps:
-
Re-evaluate IC50: Perform a dose-response assay (e.g., MTT or CCK-8) to accurately determine the IC50 of this compound for your specific parental cell line.[3]
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Lower Initial Dose: Start the resistance induction at a concentration well below the IC50 (e.g., IC10 or IC20).[2]
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Check Cell Health: Regularly monitor the morphology and growth rate of your parental cells. It is advisable to start with a fresh, low-passage vial of cells.
Q2: I am not observing any resistance development, even after prolonged exposure to this compound. What should I do?
A2: A lack of resistance development can be a complex issue. Here are some potential causes and solutions:
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Insufficient Drug Pressure: The concentration of this compound may be too low to select for resistant populations. The dose should be gradually increased as the cells adapt.[2]
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Infrequent Dosing: The drug should be consistently present in the culture medium to exert continuous selective pressure.
-
Low Spontaneous Resistance Frequency: The spontaneous frequency of mutants resistant to this compound in Mycobacterium tuberculosis has been reported to be around 3 x 10-7.[4][5][6] While this is in a different organism, it suggests that resistance may be a rare event.
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Reversion to Sensitive Phenotype: If the drug is removed for extended periods, resistant cells may be outcompeted by the parental sensitive cells.
Troubleshooting Steps:
-
Gradual Dose Escalation: After the cells have adapted to the initial concentration, increase the this compound concentration in a stepwise manner. A 25% to 50% increase at each step is a reasonable starting point.[2]
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Consistent Exposure: Change the medium with the appropriate this compound concentration regularly, for example, every 72 hours.[7]
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Patience is Key: The development of a drug-resistant cell line can take anywhere from 3 to 18 months.[8]
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Maintain Low Drug Concentration: To maintain the resistant phenotype once established, it is recommended to culture the cells in a medium containing a low concentration of the drug (e.g., IC10-IC20).[1]
Q3: The level of resistance in my cell line is fluctuating or decreasing over time. How can I stabilize it?
A3: Fluctuations in resistance levels are a common challenge. Here's how to address it:
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Heterogeneous Population: Your resistant cell line might be a mix of cells with varying degrees of resistance.
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Loss of Selective Pressure: If the drug is removed from the culture medium, the resistant phenotype may diminish over time, especially if the resistance mechanism imparts a fitness cost.
Troubleshooting Steps:
-
Monoclonal Selection: After achieving a desired level of resistance, perform monoclonal selection by methods like limiting dilution to isolate a homogenous population of resistant cells.[2]
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Continuous Low-Dose Maintenance: To maintain the stability of the resistant phenotype, continuously culture the cells in the presence of a maintenance dose of this compound (e.g., IC10-IC20 of the resistant line).[1]
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Periodic IC50 Verification: Regularly perform IC50 assays on your resistant cell line to monitor the stability of the resistance.[1]
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Cryopreservation: Freeze down vials of your resistant cell line at various passages to ensure you have a backup in case of contamination or loss of resistance.[2][7]
Experimental Protocols
Determination of this compound IC50
This protocol is essential for determining the baseline sensitivity of your parental cell line to this compound.
Materials:
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Parental cell line
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This compound
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Complete cell culture medium
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96-well plates
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Cell viability assay kit (e.g., CCK-8, MTT)
-
Microplate reader
Methodology:
-
Harvest cells that are in the logarithmic growth phase (approximately 80% confluent).[3]
-
Seed the cells at a density of 1 x 104 cells/well in a 96-well plate and incubate overnight to allow for adherence.[2][3]
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Prepare a serial dilution of this compound in complete culture medium. The concentration range should span several orders of magnitude around the expected IC50.
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Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound. Include wells with drug-free medium as a control.
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Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours).
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After the incubation period, assess cell viability using a CCK-8 or similar assay according to the manufacturer's instructions.[3]
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Calculate the cell viability as a percentage relative to the untreated control cells.
-
Plot a dose-response curve with this compound concentration on the x-axis and cell viability on the y-axis to determine the IC50 value.[3]
Generating a this compound Resistant Cell Line
This protocol outlines the process of developing a resistant cell line through continuous exposure to increasing concentrations of this compound.
Methodology:
-
Initial Exposure: Begin by culturing the parental cell line in a medium containing a low concentration of this compound, typically the IC10 or IC20 determined from the IC50 assay.[2]
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Monitoring and Passaging: Monitor the cells for signs of recovery (i.e., reaching 70-80% confluency). Initially, there may be significant cell death. Passage the surviving cells as they reach confluency, maintaining the same drug concentration.[2][3]
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Stepwise Concentration Increase: Once the cells are proliferating steadily at a given concentration, increase the this compound concentration by 25-50%.[2] If you observe more than 50% cell death, revert to the previous lower concentration until the cells have adapted.[2]
-
Repeat Cycles: Continue this cycle of adaptation and dose escalation. Maintain the cells at each new concentration for at least 2-3 passages.[2]
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Cryopreservation at Each Stage: It is highly recommended to freeze stocks of cells at each new concentration level they adapt to. This provides a backup if the cells at a higher concentration do not survive.[1][7]
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Characterization of Resistance: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the parental IC50), perform an IC50 assay to quantify the level of resistance.[1][2] The Resistance Index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line.[2]
Data Presentation
Table 1: Example of a this compound Dose Escalation Strategy
| Stage | This compound Concentration | Expected Observation | Action |
| Initial | IC20 of Parental Line | Significant cell death, slow recovery | Maintain concentration until proliferation stabilizes |
| Step 1 | Increase by 50% | Renewed cell death, followed by recovery | Culture for 2-3 passages |
| Step 2 | Increase by 50% | Renewed cell death, followed by recovery | Culture for 2-3 passages, freeze stock |
| Step 'n' | Target Concentration (e.g., 10x IC50) | Stable proliferation | Characterize resistance, perform monoclonal selection |
Visualizations
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Tba-354 Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of Tba-354 in animal studies.
Disclaimer
This compound is an antitubercular compound that demonstrated promising activity. However, clinical trials were halted due to findings of mild, reversible neurotoxicity.[1] Researchers should proceed with appropriate caution and be aware of the potential for motor dysfunction and other neurotoxic effects.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Question: I am observing low or highly variable plasma concentrations of this compound in my animal study. What are the potential causes and how can I troubleshoot this?
Answer:
Low and variable bioavailability is a common challenge in preclinical studies and can stem from several factors.[2][3] For this compound, which is a Biopharmaceutics Classification System (BCS) class II or IV compound, low aqueous solubility is a likely primary contributor to poor absorption.[3]
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: this compound's structure suggests it is a poorly soluble compound, which can limit its dissolution in the gastrointestinal (GI) tract, a rate-limiting step for absorption.[4]
-
Solution: Employ solubility enhancement techniques. Refer to the detailed formulation strategies in the FAQ section below.
-
-
Inadequate Formulation: The vehicle used to administer this compound may not be optimal for its solubilization and absorption.
-
Solution: Experiment with different formulation strategies. While 0.5% carboxymethylcellulose (CMC) has been used for oral gavage in mice, consider more advanced formulations if you observe issues.[5][6] For intravenous studies, a formulation of 40% hydroxypropyl-β-cyclodextrin in citrate buffer was used, indicating that cyclodextrins are a viable strategy for solubilizing this compound.[5][6]
-
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active compound that reaches systemic circulation.[7]
-
Solution: While in vitro studies suggest this compound has some stability in liver microsomes, this can vary between species.[8] Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., piperine, which inhibits efflux transporters and metabolic enzymes) as a mechanistic tool to investigate this possibility.[9]
-
-
Animal Model Factors: The physiology of the animal model can significantly impact drug absorption.[10]
-
Solution: Ensure consistency in your animal model (species, strain, age, sex, and health status).[10] The anatomy of the GI tract, gastric emptying time, and intestinal pH can vary and affect drug dissolution and absorption.
-
Below is a logical workflow to troubleshoot low bioavailability:
Frequently Asked Questions (FAQs)
Question: What is the reported bioavailability and pharmacokinetic profile of this compound in animals?
Answer:
Studies in mice have confirmed that this compound has high bioavailability and a long elimination half-life, making it suitable for once-daily oral dosing.[5][11][12]
The table below summarizes key pharmacokinetic parameters from a single-dose study in female BALB/c mice.[8]
| Administration Route | Dose (mg/kg) | Vehicle | Tmax (h) | t1/2 (h) |
| Oral (p.o.) | 3 | 0.5% Carboxymethylcellulose (CMC) | 2 - 6 | 8 - 12 |
| Oral (p.o.) | 30 | 0.5% Carboxymethylcellulose (CMC) | 2 - 6 | 8 - 12 |
| Oral (p.o.) | 100 | 0.5% Carboxymethylcellulose (CMC) | 2 - 6 | 8 - 12 |
| Intravenous (i.v.) | 2 | 40% Hydroxypropyl-β-cyclodextrin and 50 mM citrate buffer (pH 3) | N/A | N/A |
Data sourced from studies in female BALB/c mice.[5][6][8]
Question: What are the recommended formulation strategies to improve the oral bioavailability of this compound?
Answer:
Improving the bioavailability of a poorly soluble drug like this compound primarily involves enhancing its dissolution rate and solubility in the GI tract.[4] Several advanced formulation strategies can be employed.[9][13]
Recommended Formulation Approaches:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[14]
-
Micronization: Milling techniques (e.g., jet milling) can reduce particle size to the micron range.[4]
-
Nanosuspension: Reducing drug particles to the sub-micron (nanometer) range can dramatically improve dissolution rates. This can be achieved through media milling or high-pressure homogenization.[14]
-
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble, high-energy amorphous state can significantly enhance bioavailability.[15]
-
Method: The drug is dispersed in a polymer matrix, often using techniques like spray drying or hot-melt extrusion.[15]
-
-
Lipid-Based Formulations: These formulations can improve solubility and may also enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[13]
-
Examples: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and self-nanoemulsifying drug delivery systems (SNEDDS).[15]
-
-
Complexation with Cyclodextrins: As demonstrated in the intravenous formulation of this compound, cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.[5][9]
Question: What is the mechanism of action for this compound?
Answer:
This compound is a nitroimidazole, a class of prodrugs that require reductive activation within Mycobacterium tuberculosis.[16] Once activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme system, it inhibits the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[16]
The simplified pathway is illustrated below:
References
- 1. The downfall of this compound - a possible explanation for its neurotoxicity via mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. Factors Affecting Drug Response in Animals [bivatec.com]
- 11. journals.asm.org [journals.asm.org]
- 12. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. upm-inc.com [upm-inc.com]
- 14. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 15. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Handling Nitroimidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroimidazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My nitroimidazole compound is not dissolving. What should I do?
A1: Solubility is a common issue with nitroimidazole compounds.[1][2][3] Here are several steps you can take:
-
Solvent Selection: These compounds are often sparingly soluble in water.[1][3] Organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol are generally more effective.[1][3][4] Refer to the solubility data table below for specific guidance.
-
Sonication and Gentle Warming: After adding the solvent, sonicating the mixture can help break up aggregates and improve dissolution. Gentle warming (e.g., in a 37°C water bath) can also increase solubility, but be cautious as excessive heat can lead to degradation.[5]
-
pH Adjustment: The solubility of some nitroimidazoles can be influenced by pH. For example, metronidazole shows maximum stability and solubility in a pH range of 4-6.[6][7]
-
Stock Solution Preparation: For aqueous-based assays, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO or DMF to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer or cell culture medium.[1][4] Note: High concentrations of organic solvents can be toxic to cells, so ensure the final concentration in your assay is low (typically <0.5%).
-
Crystallization in Stock Solution: If you observe precipitation in your stock solution upon storage, especially after refrigeration, it may be due to the compound's low solubility at colder temperatures. Try preparing a slightly lower concentration of the stock solution or gently warming it before use. Always visually inspect for precipitates before use.
Q2: I'm concerned about the stability of my nitroimidazole compound during my experiment. How can I minimize degradation?
A2: Nitroimidazole compounds can be susceptible to degradation under certain conditions. Here are key factors to consider:
-
pH: The stability of nitroimidazoles is pH-dependent. Metronidazole, for instance, is most stable in acidic to neutral conditions (pH 4-6) and degrades more rapidly in alkaline solutions.[6][7]
-
Light Exposure: Some nitroimidazoles are photolabile.[7] Protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or extended experiments.
-
Temperature: Elevated temperatures can accelerate degradation.[8] Prepare fresh solutions for each experiment and store stock solutions at appropriate temperatures (e.g., -20°C for long-term storage).[9] Avoid repeated freeze-thaw cycles.[1]
-
Oxidizing Agents: Avoid contact with strong oxidizing agents as they can promote degradation.[10]
Q3: What are the recommended storage conditions for nitroimidazole compounds and their solutions?
A3: Proper storage is crucial for maintaining the integrity of your compounds.
-
Solid Compounds: Store solid nitroimidazole compounds in tightly sealed containers in a cool, dry, and well-ventilated place, protected from light.[9]
-
Stock Solutions: For long-term storage (up to 5 years for some), prepare stock solutions in an appropriate solvent like methanol and store them in the dark at -20°C.[9] For shorter-term storage (up to 4 months), 4°C may be suitable.[9] Aqueous solutions are generally not recommended for storage for more than one day.[1][3][4]
Q4: I am observing inconsistent results in my cell-based assays. Could the nitroimidazole compound be the cause?
A4: Inconsistent results can arise from several factors related to the handling of nitroimidazole compounds:
-
Incomplete Dissolution: If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and can vary between experiments. Ensure complete dissolution before use.
-
Degradation: If the compound degrades during the experiment, its effective concentration will decrease over time, leading to variability. Prepare fresh dilutions from a stable stock solution for each experiment.
-
Toxicity: Nitroimidazoles can exhibit cytotoxicity, which may be related to the bioreduction of the nitro group leading to DNA damage.[11] Be mindful of potential off-target effects and include appropriate controls in your experiments. Some studies have indicated potential genotoxicity and mutagenicity.[11][12]
-
Interaction with Media Components: Components in your cell culture media could potentially interact with the nitroimidazole compound. It is advisable to test the stability of the compound in your specific media under experimental conditions.
Data Summary Tables
Table 1: Solubility of Common Nitroimidazole Compounds in Various Solvents
| Compound | Solvent | Solubility (mg/mL) |
| Metronidazole | DMSO | ~15-34[3][5] |
| DMF | ~15[3] | |
| Ethanol | ~5[3] | |
| Water | ~12 (with warming)[5] | |
| PBS (pH 7.2) | ~2[3] | |
| Tinidazole | DMSO | ~10[1] |
| DMF | ~20[1] | |
| Ethanol | ~0.2[1] | |
| Acetone | Soluble[13][14] | |
| Methanol | Sparingly soluble[13][14] | |
| Water | Very slightly soluble[13][14] | |
| Ornidazole | DMSO | ~14[4] |
| DMF | ~25[4] | |
| Ethanol | ~10-45.8[2][4] | |
| Methanol | ~49.1[2] | |
| PBS (pH 7.2) | ~3[4] | |
| Water | ~0.689[2] |
Table 2: Stability of Metronidazole under Different pH Conditions
| pH | Stability | Degradation Kinetics |
| 2-3 | Less stable | First-order degradation[6] |
| 4-6 | Most stable | pH-independent region[6][7] |
| >7 | Less stable, degradation increases with pH | Base-catalyzed degradation[6] |
Experimental Protocols
Protocol 1: Preparation of a Nitroimidazole Stock Solution for In Vitro Assays
-
Materials:
-
Nitroimidazole compound (solid)
-
Anhydrous DMSO or DMF
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of the nitroimidazole compound and place it in a sterile vial.
-
Add the required volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method for Nitroimidazole Analysis (General Protocol)
This is a general protocol and may require optimization for specific compounds and matrices.
-
Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate)
-
Phosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Nitroimidazole reference standard
-
-
Chromatographic Conditions (Example): [15][16]
-
Mobile Phase A: 10 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate the parent compound from its degradation products (e.g., starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: 317 nm for tinidazole, 278 nm for ciprofloxacin (as an example of a co-analyte).[15] The optimal wavelength should be determined for the specific nitroimidazole.
-
Injection Volume: 20 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the nitroimidazole reference standard in a suitable solvent (e.g., methanol). From this stock, prepare a series of working standards by diluting with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the nitroimidazole in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify and quantify the parent nitroimidazole peak and any degradation product peaks by comparing their retention times and peak areas with those of the standards.
-
Protocol 3: In Vitro Genotoxicity Assessment - Comet Assay (General Overview)
This protocol provides a general outline. Specific details should be optimized based on the cell type and experimental goals.
-
Cell Treatment:
-
Culture the desired cell line (e.g., whole human blood cells) to the appropriate confluency.[17][18]
-
Treat the cells with various concentrations of the nitroimidazole compound for a defined period (e.g., 2 hours at 37°C).[17] Include a negative (vehicle) control and a positive control (a known genotoxic agent).[17]
-
-
Slide Preparation:
-
Embed the treated cells in low-melting-point agarose on microscope slides.
-
-
Lysis:
-
Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis to allow the migration of fragmented DNA out of the nucleoid, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.[17]
-
Visualizations
Caption: Mechanism of action and resistance pathways for nitroimidazole compounds.
Caption: A typical experimental workflow for assessing the stability of nitroimidazole compounds.
Caption: A logical workflow for troubleshooting solubility issues with nitroimidazole compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ajol.info [ajol.info]
- 7. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Tinidazole | 19387-91-8 [chemicalbook.com]
- 15. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 17. In vitro genotoxicity of nitroimidazoles as a tool in the search of new trypanocidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Tba-354 degradation pathways and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of Tba-354 and best practices to ensure its stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, specific storage conditions should be maintained. The following table summarizes the recommended storage for this compound in both solid and solution forms. Adhering to these guidelines will minimize degradation and preserve the compound's integrity.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.
Q2: What solvents are compatible with this compound for creating stock solutions?
A2: this compound is soluble in several organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions. When preparing for in vivo studies, complex formulations may be required, such as suspensions in 0.5% carboxymethylcellulose (CMC) or solutions containing hydroxypropyl-β-cyclodextrin and citrate buffer. The choice of solvent is critical and can impact the stability of the compound in solution.
Q3: Is this compound susceptible to degradation in aqueous solutions?
A3: Based on forced degradation studies of the closely related compound pretomanid, this compound is likely susceptible to hydrolytic degradation under basic conditions. The oxazine ring within the this compound structure is a potential site for hydrolysis. It is advisable to maintain neutral or slightly acidic pH conditions for aqueous experimental buffers to minimize this degradation pathway.
Q4: Does light exposure affect the stability of this compound?
A4: Nitroimidazole compounds, the class to which this compound belongs, are known to be sensitive to light. Photodegradation can occur, leading to the loss of active compound. Therefore, it is crucial to protect this compound, both in its solid form and in solution, from direct light exposure. Use amber vials or wrap containers with aluminum foil during experiments and storage.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
-
Potential Cause: Degradation of this compound in the stock solution or final assay medium.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that this compound stock solutions have been stored at -80°C or -20°C and have not undergone multiple freeze-thaw cycles.
-
Check Medium pH: Measure the pH of your cell culture medium after the addition of this compound. If the medium is alkaline, consider buffering it to a neutral pH if compatible with your experimental system.
-
Protect from Light: Ensure that all steps involving the handling of this compound solutions are performed with minimal light exposure. Use light-blocking containers for incubations.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution of this compound from the solid powder and repeat the experiment.
-
Issue 2: Appearance of unknown peaks during HPLC analysis of this compound samples.
-
Potential Cause: Chemical degradation of this compound into one or more breakdown products.
-
Troubleshooting Steps:
-
Review Sample Handling: Scrutinize the entire experimental workflow for potential exposure to harsh conditions such as high temperatures, extreme pH, or prolonged light exposure.
-
Analyze Degradation Pathways: Refer to the inferred degradation pathways below to hypothesize the identity of the unknown peaks. Potential degradation products may result from hydrolysis of the oxazine ring or reduction of the nitro group.
-
Conduct a Forced Degradation Study: To confirm the source of the unknown peaks, consider performing a controlled forced degradation study as detailed in the experimental protocols section. This can help to identify the degradation products formed under specific stress conditions.
-
Inferred Degradation Pathways of this compound
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure and the known behavior of related compounds, two primary abiotic degradation pathways can be inferred: hydrolysis and photoreduction.
Caption: Inferred abiotic degradation pathways of this compound.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation products of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed powder in DMSO to a concentration of 1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound in methanol/water (1:1) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
4. HPLC Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method. A C18 column is a good starting point.
-
The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution profile using a UV detector at the λmax of this compound.
-
Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation peaks.
Caption: Experimental workflow for the forced degradation study of this compound.
By understanding the potential liabilities of this compound and implementing these handling and storage procedures, researchers can ensure the integrity of their experiments and obtain reliable, reproducible results.
Validation & Comparative
A Comparative Analysis of Tba-354 and Pretomanid (PA-824): Efficacy, Pharmacokinetics, and Safety in the Pursuit of Novel Tuberculosis Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two nitroimidazole-based compounds, Tba-354 and its predecessor, pretomanid (PA-824). Both were developed as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). While pretomanid has successfully advanced through clinical trials and received regulatory approval as part of a combination therapy for drug-resistant TB, the clinical development of the more potent this compound was halted due to safety concerns.[1][2] This guide aims to objectively compare their performance with supporting experimental data, offering valuable insights for researchers in the field of anti-tubercular drug discovery.
Executive Summary
Pretomanid (PA-824) and this compound are both bicyclic nitroimidazoles that function as prodrugs, requiring activation by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis.[3] Upon activation, they exert their bactericidal effects through the generation of reactive nitrogen species, including nitric oxide, and by inhibiting mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.
Preclinical studies demonstrated that this compound, a pyridine-containing biaryl derivative of pretomanid, exhibits significantly greater potency against both replicating and non-replicating M. tuberculosis in vitro and in murine models of TB.[4][5][6][7] Despite its promising efficacy and a favorable pharmacokinetic profile suggesting suitability for once-daily dosing, Phase 1 clinical trials of this compound were discontinued due to observations of mild, reversible neurotoxicity in healthy volunteers.[1][8] In contrast, pretomanid, as part of the BPaL (bedaquiline, pretomanid, and linezolid) regimen, has shown high efficacy in treating extensively drug-resistant (XDR-TB) and multidrug-resistant TB (MDR-TB) and has been approved by regulatory agencies.[9][10]
This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies employed, and provide visual representations of their mechanisms and experimental workflows.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data comparing the in vitro activity, in vivo efficacy, and pharmacokinetic parameters of this compound and pretomanid.
Table 1: In Vitro Activity against Mycobacterium tuberculosis
| Parameter | This compound | Pretomanid (PA-824) | Reference(s) |
| MIC against H37Rv (replicating) | ~0.02 µM | ~0.2 µM | [4] |
| MIC Range (Drug-sensitive & Drug-resistant clinical isolates) | <0.02 - 0.36 µM | 0.38 - 1.39 µM | [4] |
| MIC₅₀ (M. kansasii) | 4 µg/mL | >16 µg/mL | [11] |
| MIC₅₀ (M. avium, M. intracellulare, M. abscessus, M. massiliense) | >16 µg/mL | >16 µg/mL | [11] |
| Spontaneous Resistance Frequency | 3 x 10⁻⁷ | 10⁻⁵ to 10⁻⁷ | [4] |
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis
| Model | Compound | Dose | Treatment Duration | Lung CFU Reduction (log₁₀) | Reference(s) |
| Acute Infection | This compound | 100 mg/kg/day | 3 weeks | Superior to Pretomanid | [4][12] |
| Pretomanid | 100 mg/kg/day | 3 weeks | ~2.5 | [12] | |
| Chronic Infection | This compound | 100 mg/kg/day | 3 weeks | Superior to Pretomanid | [4][12] |
| Pretomanid | 100 mg/kg/day | 3 weeks | ~1.5 | [12] | |
| This compound | 30 mg/kg/day | 8 weeks | Outperformed delamanid | [4] | |
| Pretomanid + Bedaquiline + Linezolid | 100 mg/kg/day | 2 months | Significant reduction, prevented resistance | [13][14] |
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | This compound | Pretomanid (PA-824) | Reference(s) |
| Bioavailability | High | Good | [4][15] |
| Elimination Half-life (t₁/₂) | Long | Not explicitly stated for mice, but time-dependent activity observed | [3][4][15] |
| Cₘₐₓ (100 mg/kg, p.o.) | ~6 µg/mL | ~3 µg/mL | [15][16] |
| AUC₀₋₂₄ (100 mg/kg, p.o.) | ~100 µg·h/mL | ~40 µg·h/mL | [15][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against replicating M. tuberculosis.
-
M. tuberculosis Culture: The H37Rv strain or clinical isolates are cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Assay Setup: The assay is performed in 96-well microplates. A serial dilution of the test compounds (this compound or pretomanid) is prepared in the wells.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Alamar Blue Addition: After the initial incubation, Alamar Blue reagent and Tween 80 are added to each well.
-
Second Incubation: The plates are incubated for an additional 24 hours at 37°C.
-
Fluorescence Reading: The fluorescence is measured using a fluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
MIC Determination: The MIC is defined as the lowest drug concentration that results in a 90% reduction in fluorescence compared to the untreated control wells.
In Vivo Efficacy Testing: Murine Model of Tuberculosis
This model is used to assess the bactericidal and sterilizing activity of antitubercular compounds in a living organism.
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment Initiation: Treatment with the test compounds begins at a specified time point post-infection, typically to model either an acute or chronic infection state.
-
Drug Administration: this compound or pretomanid are administered orally via gavage at specified doses and frequencies. A vehicle control group is included.
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks.
-
Data Analysis: The number of colony-forming units (CFU) is counted, and the log₁₀ CFU per organ is calculated. The efficacy of the treatment is determined by comparing the CFU counts in the treated groups to the vehicle control group.
Pharmacokinetic Studies in Mice
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
-
Animal Model: Female BALB/c mice are typically used.
-
Drug Administration: A single dose of the test compound is administered either intravenously (i.v.) or orally (p.o.) at various concentrations.
-
Blood Sampling: Blood samples are collected from the mice at multiple time points after drug administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Concentration Analysis: The concentration of the drug in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and elimination half-life (t₁/₂).
Mandatory Visualizations
Mechanism of Action of Nitroimidazoles
References
- 1. tballiance.org [tballiance.org]
- 2. This compound | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Modeling and Simulation of Pretomanid Pharmacokinetics in Pulmonary Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The downfall of this compound - a possible explanation for its neurotoxicity via mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety data on pretomanid for drug-resistant TB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. In Vitro Activity of Pretomanid against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Tba-354 Derivatives: A Comparative Analysis of Antitubercular Activity
A new generation of nitroimidazole derivatives, spearheaded by Tba-354, has demonstrated significant promise in preclinical studies against Mycobacterium tuberculosis. This guide provides a comparative analysis of this compound's antitubercular activity against other key nitroimidazoles, Pretomanid (PA-824) and Delamanid, supported by experimental data from in vitro and in vivo studies. While this compound exhibited superior potency in preclinical evaluations, its development was halted due to safety concerns, a critical consideration for researchers in the field of antitubercular drug discovery.
Executive Summary
This compound, a novel nitroimidazole, displayed potent bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis, with in vitro potency comparable to Delamanid and greater than Pretomanid.[1][2][3] In murine models of tuberculosis, this compound demonstrated superior efficacy in reducing bacterial load compared to Pretomanid at equivalent doses.[1][4][5] However, the clinical development of this compound was discontinued following observations of neurotoxicity in Phase 1 clinical trials. This guide presents a detailed comparison of the preclinical data for this compound and its alternatives, offering valuable insights for the development of future antitubercular agents.
Comparative In Vitro Activity
The in vitro potency of this compound and its comparators was primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against various strains of M. tuberculosis. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | M. tuberculosis Strain | MIC (μg/mL) | MIC (µM) | Citation(s) |
| This compound | H37Rv | ~0.0026 | ~0.006 | [6] |
| H37Rv | - | <0.02 - 0.36 | [1] | |
| Pretomanid (PA-824) | H37Rv | 0.06 - 0.25 | 0.17 - 0.70 | [7][8] |
| Drug-Susceptible Strains | 0.015 - 0.25 | 0.04 - 0.70 | [9] | |
| Drug-Resitant Strains | 0.03 - 0.53 | 0.08 - 1.48 | [9] | |
| Delamanid | H37Rv | 0.002 - 0.016 | 0.004 - 0.03 | [10] |
| Clinical Isolates | 0.001 - 0.05 | 0.002 - 0.09 | [10] |
Comparative In Vivo Efficacy
The antitubercular efficacy of this compound and its alternatives was evaluated in murine models of tuberculosis. The primary endpoint in these studies was the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs and spleens of infected mice.
| Compound | Mouse Model | Dosage | Duration | Lung CFU Reduction (log10) | Spleen CFU Reduction (log10) | Citation(s) |
| This compound | Chronic Infection | 100 mg/kg/day | 3 weeks | >2.5 | Not Reported | [1][11] |
| Pretomanid (PA-824) | Chronic Infection | 100 mg/kg/day | 2 months | 3.8 (increase in resistant CFU) | Not Reported | [12] |
| Chronic Infection | 200 mg/kg/day | 4 weeks | 3.12 | 2.30 | [13][14] | |
| Delamanid | Chronic Infection | 2.5 - 10 mg/kg/day | 4 weeks | 1.67 - 2.99 | Not Reported | [15] |
| Chronic Infection | 2.5 mg/kg/day | 28 days | ~2.5 | Not Reported | [16] |
Safety and Tolerability Profile
A critical aspect of drug development is the safety profile of a compound. While this compound showed promise in its efficacy, its progression was ultimately halted due to adverse effects.
| Compound | Cytotoxicity (CC50) | Key Safety Findings | Citation(s) |
| This compound | Data not readily available | Development discontinued due to mild, reversible neurotoxicity observed in Phase 1 clinical trials. | |
| Pretomanid (PA-824) | Data not readily available | Target organs for toxicity in non-clinical studies include the nervous system and liver. QT prolongation has also been observed. | [17][18] |
| Delamanid | Data not readily available | Associated with QT prolongation. Generally well-tolerated in clinical trials. | [19][20] |
Mechanism of Action of Nitroimidazoles
This compound, Pretomanid, and Delamanid are all pro-drugs belonging to the nitroimidazole class. They require activation by a deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium. This activation leads to the generation of reactive nitrogen species, including nitric oxide, which have a dual mechanism of action: inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, and respiratory poisoning.
Caption: Mechanism of action for nitroimidazole antitubercular drugs.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds against M. tuberculosis is determined using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
-
Preparation of Drug Dilutions: Two-fold serial dilutions of the test compounds (this compound, Pretomanid, Delamanid) are prepared in an appropriate broth medium (e.g., Middlebrook 7H9) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of M. tuberculosis (e.g., H37Rv) is prepared to a specific turbidity, corresponding to a known bacterial concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are sealed and incubated at 37°C for a defined period (typically 7-14 days).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria.
In Vivo Murine Model of Tuberculosis
The efficacy of antitubercular compounds is assessed in a murine model of chronic tuberculosis infection.
Caption: Workflow for in vivo murine model of tuberculosis efficacy study.
-
Infection: Mice (e.g., BALB/c strain) are infected with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection.
-
Establishment of Chronic Infection: The infection is allowed to progress to a chronic state over several weeks.
-
Treatment: Mice are randomized into treatment groups and receive the test compounds (e.g., this compound, Pretomanid, Delamanid) or a vehicle control orally at specified doses and frequencies for a defined duration.
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on a suitable agar medium (e.g., Middlebrook 7H11), and the number of colony-forming units (CFUs) is determined after incubation. The reduction in CFU counts in treated groups compared to the vehicle control group indicates the efficacy of the compound.
Cytotoxicity Assay
The cytotoxicity of the compounds is typically evaluated in mammalian cell lines to assess their potential for host cell toxicity.
Caption: Workflow for a typical cytotoxicity assay.
-
Cell Seeding: A suitable mammalian cell line (e.g., Vero, HepG2) is seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Conclusion
The preclinical data for this compound highlighted its potential as a highly potent antitubercular agent, surpassing the in vitro and in vivo efficacy of Pretomanid in several studies.[1][4][5] However, the discontinuation of its clinical development due to neurotoxicity underscores the critical importance of early and thorough safety assessments in the drug development pipeline. The comparative data presented in this guide serves as a valuable resource for researchers, providing a benchmark for the evaluation of new this compound derivatives and other novel antitubercular candidates. Future efforts in this area should focus on optimizing the therapeutic index, aiming to retain the high potency of compounds like this compound while mitigating off-target toxicities.
References
- 1. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of the Nitroimidazoles PA-824 and this compound to the Activity of Novel Regimens in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. biorbyt.com [biorbyt.com]
- 7. researchgate.net [researchgate.net]
- 8. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stoptb.it [stoptb.it]
- 10. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cumulative Fraction of Response for Once- and Twice-Daily Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Superior Efficacy of a Bedaquiline, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicity and toxicokinetic assessment of an anti-tubercular drug pretomanid in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toxicity and toxicokinetic assessment of an anti-tubercular drug pretomanid in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Delamanid does not inhibit or induce cytochrome p450 enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Tba-354 and Other Nitroimidazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational nitroimidazole Tba-354 with other key nitroimidazoles, namely pretomanid (PA-824) and delamanid, focusing on cross-resistance profiles supported by experimental data. While this compound showed promise in preclinical studies, its development was halted due to observations of neurotoxicity in early-phase clinical trials. Nevertheless, an examination of its characteristics and cross-resistance patterns offers valuable insights for the ongoing development of nitroimidazole-class therapeutics against Mycobacterium tuberculosis (Mtb).
Executive Summary
This compound was developed as a next-generation nitroimidazole with the aim of improving upon the potency and pharmacokinetic properties of its predecessors. Preclinical data demonstrated its potent bactericidal activity against both replicating and non-replicating Mtb, with in vitro potency similar to delamanid and greater than pretomanid.[1][2][3] However, a significant challenge identified in preclinical models was the high degree of cross-resistance between this compound, pretomanid, and delamanid.[3][4][5] This guide synthesizes the available data to facilitate a deeper understanding of these resistance mechanisms and inform future drug discovery efforts.
Comparative In Vitro Activity and Resistance
The in vitro activity of this compound against Mycobacterium tuberculosis has been evaluated in comparison to other nitroimidazoles. The following tables summarize the key quantitative data on their minimum inhibitory concentrations (MICs) and the frequency of spontaneous resistance.
Table 1: Comparative MICs of Nitroimidazoles against M. tuberculosis
| Compound | Mtb H37Rv MIC (μM) | MIC Range against Clinical Isolates (μM) |
| This compound | ~0.004 | <0.02 - 0.36 |
| Pretomanid (PA-824) | ~0.034 | 0.38 - 1.39 |
| Delamanid | ~0.004 | 0.006 - 0.024 µg/mL* |
Note: Delamanid MIC is often reported in µg/mL. For reference, 0.006 - 0.024 µg/mL is approximately 0.012 - 0.047 µM. Data sourced from[3][6][7].
Table 2: Frequency of Spontaneous Resistance in M. tuberculosis
| Compound | Frequency of Resistance |
| This compound | 3 x 10-7 |
| Pretomanid (PA-824) | 1.0 x 10-5 to 6.5 x 10-7 |
| Delamanid | 1.22 x 10-5 to 6.44 x 10-6 |
Studies have shown a high level of cross-resistance among these nitroimidazoles. In a murine model, 23 out of 32 pretomanid-resistant Mtb isolates were also found to be resistant to delamanid.[3] This is attributed to a shared mechanism of activation and resistance.
Mechanism of Action and Resistance Pathway
The bactericidal activity of nitroimidazoles against M. tuberculosis is dependent on their activation within the bacterial cell. This process, along with the primary mechanism of resistance, is outlined below.
Caption: Nitroimidazole activation and resistance pathway in M. tuberculosis.
Nitroimidazoles are prodrugs that require reductive activation by the deazaflavin-dependent nitroreductase (Ddn).[2][4] This enzyme utilizes the reduced cofactor F420H2 to generate reactive nitrogen species, which are responsible for the bactericidal effects.[4] Resistance arises from mutations in the ddn gene or in the genes responsible for the biosynthesis of the F420 cofactor, which prevents the activation of the prodrug.[4][8]
Experimental Protocols
The following are summaries of key experimental methodologies used in the evaluation of this compound and other nitroimidazoles.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of nitroimidazoles against replicating M. tuberculosis is commonly determined using the Microplate Alamar Blue Assay (MABA).[6]
-
Preparation: M. tuberculosis cultures are grown to mid-log phase and then diluted.
-
Incubation: The diluted bacterial cultures are incubated in 96-well plates containing serial dilutions of the test compounds in 7H12 medium for 7 days at 37°C.
-
Indicator Addition: AlamarBlue reagent and Tween 80 are added to each well, and the plates are incubated for an additional 24 hours.
-
Reading: Fluorescence is measured at an excitation of 530 nm and an emission of 590 nm.
-
Determination: The MIC is defined as the lowest drug concentration that results in a 90% reduction in fluorescence compared to untreated control wells.[6]
For non-replicating Mtb under low-oxygen conditions, the Low-Oxygen Recovery Assay (LORA) is utilized.[6]
In Vivo Efficacy in Murine Models
The efficacy of antitubercular agents is assessed in mouse models of both acute and chronic tuberculosis infection.[5][9][10][11]
-
Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment: Treatment with the test compounds, typically administered by oral gavage, begins at a specified time point post-infection and continues for a defined period (e.g., 4-8 weeks).
-
Assessment: At various time points, mice are euthanized, and their lungs and spleens are homogenized.
-
Quantification: Serial dilutions of the organ homogenates are plated on 7H11 agar to determine the bacterial load (colony-forming units, CFU).
-
Evaluation: The efficacy of the treatment is determined by the reduction in CFU counts compared to untreated control mice.
Experimental Workflow: Generation and Characterization of Resistant Mutants
The following diagram illustrates a typical workflow for generating and characterizing drug-resistant mutants to study cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. research.bangor.ac.uk [research.bangor.ac.uk]
- 3. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison: Tba-354 and Bedaquiline Against Mycobacterium tuberculosis
A detailed analysis for researchers and drug development professionals.
The global health challenge of tuberculosis (TB), particularly the rise of multidrug-resistant strains, necessitates the development of novel therapeutics. Bedaquiline, a diarylquinoline that inhibits mycobacterial ATP synthase, has been a significant advancement in the treatment of multidrug-resistant TB. Tba-354, a next-generation nitroimidazole, has also shown promise in preclinical studies. This guide provides a head-to-head in vitro comparison of these two potent anti-tubercular agents, presenting key experimental data, detailed protocols, and a visualization of their distinct mechanisms of action.
Quantitative Analysis: In Vitro Activity
The following table summarizes the in vitro activity of this compound and bedaquiline against the reference strain of Mycobacterium tuberculosis, H37Rv. It is important to note that the data presented are compiled from separate studies and, while both utilize broth microdilution methods, variations in experimental protocols may influence the absolute values.
| Parameter | This compound | Bedaquiline | Reference Strain |
| Minimum Inhibitory Concentration (MIC) | ~0.015 - 0.03 µg/mL | ~0.015 - 0.12 µg/mL | M. tuberculosis H37Rv |
Experimental Protocols
To ensure a clear understanding of the presented data, the following are detailed methodologies for the key in vitro experiments cited.
Minimum Inhibitory Concentration (MIC) Determination for this compound (Microplate Alamar Blue Assay - MABA)
-
Inoculum Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is grown to an optical density at 600 nm (OD600) of 0.5-0.8. The culture is then diluted to a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: this compound is serially diluted in a 96-well microplate containing supplemented Middlebrook 7H9 broth.
-
Incubation: The prepared inoculum is added to each well of the microplate. The plate is then incubated at 37°C for 7 days.
-
Reading the Results: After incubation, Alamar blue solution is added to each well, and the plate is re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Minimum Inhibitory Concentration (MIC) Determination for Bedaquiline (Broth Microdilution Method)
-
Inoculum Preparation: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC and 0.5% glycerol. The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted to achieve a final inoculum of approximately 5 × 10^5 CFU/mL.
-
Drug Dilution: Bedaquiline is serially diluted in a 96-well microtiter plate containing the supplemented 7H9 broth.
-
Incubation: The inoculum is added to the wells, and the plates are incubated at 37°C for 7 to 14 days.
-
Reading the Results: The MIC is determined as the lowest concentration of bedaquiline that inhibits visible growth of the mycobacteria.
Mechanism of Action
This compound and bedaquiline employ distinct mechanisms to exert their bactericidal effects on Mycobacterium tuberculosis. The following diagram illustrates these differing pathways.
Caption: Mechanisms of action for this compound and bedaquiline.
Conclusion
Tba-354: A Comparative Analysis of In Vitro and In Vivo Efficacy in Tuberculosis Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tuberculosis candidate Tba-354 with its alternatives, supported by experimental data. This compound, a next-generation nitroimidazole, has demonstrated promising preclinical activity against Mycobacterium tuberculosis.
This compound is a pyridine-containing biaryl nitroimidazo-oxazine that has shown potent bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis.[1][2][3] Its development was aimed at improving upon the first-generation nitroimidazoles, PA-824 (Pretomanid) and Delamanid, by offering a superior pharmacokinetic profile and enhanced potency.[1][4] This guide summarizes the key preclinical data for this compound in comparison to these alternatives, providing a comprehensive overview of its potential as a novel anti-tuberculosis agent.
In Vitro Efficacy: Potency Against M. tuberculosis
This compound exhibits potent bactericidal activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) comparable to Delamanid and significantly lower than PA-824.[1][2][3] Notably, its efficacy is maintained against various drug-sensitive and drug-resistant clinical isolates, and the presence of serum proteins does not significantly alter its activity.[1][2]
| Compound | M. tuberculosis H37Rv MIC (μM) | M. tuberculosis H37Rv MBC (μM) | Activity against Non-Replicating M. tb |
| This compound | <0.02 - 0.36[1] | Equal to MIC[1] | Yes[1][2] |
| PA-824 (Pretomanid) | 0.38 - 1.39[1] | Equal to MIC | Yes |
| Delamanid | ~ equivalent to this compound[1] | Equal to MIC | Yes |
In Vivo Efficacy: Murine Models of Tuberculosis
In vivo studies using murine models of both acute and chronic tuberculosis have demonstrated the superior efficacy of this compound. When administered at equivalent doses, this compound shows a greater reduction in bacterial load (colony-forming units, CFU) in the lungs compared to PA-824.[1][4] Furthermore, this compound has shown bactericidal activity at least as potent as Delamanid in these models.[1][3]
| Treatment (Dose) | Mouse Model | Treatment Duration | Log10 CFU Reduction in Lungs (vs. Vehicle) |
| This compound (100 mg/kg) | Acute Infection | 3 weeks | Superior to PA-824 (100 mg/kg)[1] |
| This compound (100 mg/kg) | Chronic Infection | 3 weeks | Superior to PA-824 (100 mg/kg)[1] |
| This compound (30 mg/kg) | Chronic Infection | 8 weeks | Outperformed Delamanid[1] |
| PA-824 (100 mg/kg) | Acute & Chronic | 3 weeks | Less effective than this compound[1] |
Pharmacokinetic Profile
This compound exhibits a favorable pharmacokinetic profile, characterized by high bioavailability and a long elimination half-life, suggesting the potential for once-daily oral dosing.[1][2][5]
| Parameter | This compound | Delamanid | PA-824 (Pretomanid) |
| Bioavailability | High[1][2] | Poor absorption may challenge once-daily dosing[1] | Allows for once-daily oral dosing[1] |
| Elimination Half-life | Long (8-12 h in mice)[6] | 30-38 hours[7][8] | - |
| Time to Max. Concentration (Tmax) | 2-6 hours in mice[6] | - | - |
| Metabolism | Metabolically stable in liver microsomes[1] | Primarily metabolized by albumin[7][8] | - |
Mechanism of Action: Nitroimidazole Activation Pathway
This compound, like other nitroimidazoles, is a prodrug that requires activation within the mycobacterial cell. This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420. The reduction of the nitro group on this compound leads to the formation of reactive nitrogen species, including nitric oxide. These reactive species have a dual mechanism of action: they inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, and induce nitrosative and respiratory damage, ultimately leading to bacterial cell death.
Experimental Protocols
In Vitro Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
-
M. tuberculosis Culture: The H37Rv strain of M. tuberculosis is cultured in 7H12 medium.
-
Drug Dilution: Test compounds (this compound, PA-824, Delamanid) are prepared in a series of two-fold dilutions.
-
Incubation: The bacterial culture is added to 96-well plates containing the drug dilutions and incubated for 7 days at 37°C.
-
Alamar Blue Addition: Alamar Blue reagent and Tween 80 are added to each well, and the plates are incubated for an additional 24 hours.
-
Fluorescence Reading: Fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
MIC Determination: The MIC is defined as the lowest drug concentration that results in a 90% reduction in fluorescence compared to control wells without the drug.
In Vivo Efficacy in Murine Model of Chronic Tuberculosis
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis to establish a chronic infection.
-
Treatment Initiation: Treatment commences approximately 70 days post-infection.
-
Drug Administration: Mice are treated with the vehicle control, this compound, PA-824, or Delamanid via oral gavage for a specified duration (e.g., 3 or 8 weeks), typically 5 days a week.
-
Washout Period: A 3-day washout period follows the final dose to prevent drug carryover.
-
Organ Harvest: Mice are euthanized, and their lungs are aseptically removed.
-
Homogenization and Plating: Lungs are homogenized, and serial dilutions are plated on 7H11 agar.
-
CFU Enumeration: After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in the lungs.
Conclusion
The preclinical data strongly suggest that this compound is a potent anti-tuberculosis agent with superior in vitro and in vivo efficacy compared to PA-824 and comparable or greater potency than Delamanid.[1][4] Its favorable pharmacokinetic profile makes it a promising candidate for further development as part of a simplified, once-daily treatment regimen for tuberculosis. However, it is important to note that the clinical development of this compound was discontinued due to findings of reversible neurotoxicity in Phase 1 trials.[6][9] Despite this, the data presented here remain valuable for the ongoing research and development of new nitroimidazole-based anti-tuberculosis drugs with improved safety profiles.
References
- 1. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of the Nitroimidazoles PA-824 and this compound to the Activity of Novel Regimens in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Population Pharmacokinetics of Delamanid and its Main Metabolite DM-6705 in Drug-Resistant Tuberculosis Patients Receiving Delamanid Alone or Coadministered with Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 9. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurotoxicity of TBA-354 and Other Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
The nitroimidazole class of compounds is a cornerstone in the treatment of anaerobic and protozoal infections, with newer bicyclic nitroimidazoles showing significant promise against tuberculosis. However, a well-documented class-wide liability is the potential for neurotoxicity, which can be a dose-limiting factor and a significant hurdle in drug development. This guide provides an objective comparison of the neurotoxic profile of the developmental antitubercular agent TBA-354 with that of other notable nitroimidazoles, supported by available preclinical and clinical data.
Executive Summary
This compound, a promising antitubercular candidate, had its clinical development halted due to observations of mild, reversible neurotoxicity.[1][2] Preclinical studies suggest this toxicity is linked to the compound's specific accumulation in the neocortical regions of the brain.[1][2] This contrasts with the neurotoxic profiles of established nitroimidazoles like metronidazole and misonidazole, which are often associated with peripheral neuropathy and cerebellar dysfunction.[3][4][5][6][7][8] The underlying mechanisms for older nitroimidazoles appear to involve axonal degeneration and disruption of the neuronal cytoskeleton, while data for newer agents remains emergent.[3][4][5] This guide synthesizes the current understanding to aid in the preclinical assessment and development of safer compounds in this class.
Comparative Neurotoxicity Data
The following table summarizes the neurotoxic characteristics of this compound alongside other key nitroimidazoles based on published experimental and clinical findings. Direct comparative studies with uniform metrics are limited; therefore, this table aggregates data from various sources to provide a qualitative and mechanistic overview.
| Compound | Class | Primary Neurotoxic Manifestations | Affected CNS/PNS Regions | Proposed or Investigated Mechanism(s) | Experimental Model / Population |
| This compound | Bicyclic Nitroimidazole | Mild, reversible motor dysfunction.[1][2] | Preferentially Accumulates in Neocortex .[1][2] | Specific accumulation in motor control areas of the brain.[1][2] | Healthy Volunteers (Clinical Trial); Sprague-Dawley Rats (Preclinical).[1][2] |
| Metronidazole | 5-Nitroimidazole | Peripheral neuropathy, encephalopathy, seizures, cerebellar syndrome (ataxia, dysarthria).[4][5][8] | Cerebellar Dentate Nuclei, Brainstem, Corpus Callosum, Peripheral Nerves.[4][9][10] | Axonal degeneration; binding to neuronal RNA; GABA receptor modulation; formation of free radicals.[4][5] | Humans (Case Reports/Studies); Dogs, Cats (Animal Models).[4][5][11] |
| Misonidazole | 2-Nitroimidazole | Peripheral neuropathy (dose-limiting), convulsions (at high doses).[3][6] | Peripheral Nerves, Trigeminal Ganglia, Cerebellum, Brain Stem.[3][7][12] | Disruption and degradation of the neurofilament lattice, leading to neurite degeneration.[3] | Humans (Clinical Trials); Rats (Preclinical); PC-12 & NB4183 neuronal cell lines (in vitro).[3][7] |
| Tinidazole | 5-Nitroimidazole | Encephalo-neuropathy, genotoxicity, and cytotoxicity observed in vitro.[5][13][14] | Similar to Metronidazole (presumed). | Induces apoptosis and DNA damage in human lymphocytes in vitro.[13][14] | Humans (Clinical Reports); Human Lymphocytes (in vitro).[5][13] |
| Benznidazole | 2-Nitroimidazole | Peripheral neuropathy, arthromyalgia.[15][16] | Peripheral Nerves. | Suspected allergic phenomena for some effects; potential for oxidative stress.[15][17] | Humans (Chronic Chagas Disease Patients).[15][16] |
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing toxicological data. Below are protocols for key experiments cited in this guide.
This compound Pharmacokinetics and Brain Distribution Study
This preclinical study was designed to understand the mechanism behind the neurotoxicity observed in clinical trials.
-
Objective: To evaluate the pharmacokinetics and spatial distribution of this compound in the brain.[1][2]
-
Dosing: A single intraperitoneal (i.p.) dose of this compound (20 mg/kg body weight) was administered.[1][2]
-
Sample Collection: Blood and brain tissue samples were collected at various time points post-administration.
-
Analytical Methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used to quantify the concentration of this compound in plasma and brain homogenates to determine its pharmacokinetic profile (Cmax, elimination rate).[1][2]
-
Mass Spectrometric Imaging (MSI): Used on thin sections of the rat brain to visualize the spatial distribution of this compound without the need for labeling. This technique provided crucial insights into drug localization.[1][2]
-
-
Key Findings: The study revealed that this compound penetrates brain tissue, reaching maximum concentration at 6 hours post-dose. Critically, MSI analysis showed the highest drug concentrations were localized in the neocortical regions, providing a potential explanation for the motor dysfunction seen in humans.[1][2]
In Vitro Assessment of Nitroimidazole-Induced Neuronal Damage
This study investigated the cellular mechanism of neurotoxicity for nitroimidazoles using established neuronal cell lines.
-
Objective: To determine the cellular and biochemical mechanisms of nitroimidazole neurotoxicity.[3]
-
Cell Models:
-
PC-12 (Rat pheochromocytoma)
-
NB4183 (Mouse neuroblastoma)
-
-
Experimental Workflow:
-
Differentiation: Cells were cultured and induced to differentiate into a neuron-like state with extensive neurite projections using either nerve growth factor (NGF) or dibutyryl cAMP.[3]
-
Drug Exposure: Differentiated cells were exposed to the nitroimidazole compounds misonidazole and SR 2508.[3]
-
Morphological Analysis: Changes in cell morphology, particularly the integrity and presence of neurites, were observed and documented using microscopy.[3]
-
Biochemical Analysis: Immunoblotting (Western blot) was performed on cell lysates to analyze the expression and integrity of neurofilament proteins, which are key structural components of axons.[3]
-
-
Key Findings: Exposure to nitroimidazoles caused a significant loss of neurite projections. This morphological change correlated with the degradation of major neurofilament proteins into lower molecular weight fragments, suggesting that nitroimidazoles disrupt the neuronal cytoskeleton, leading to axonal degeneration.[3]
Visualizations: Workflows and Pathways
Experimental Workflow for this compound Neurotoxicity Assessment
Caption: Workflow for investigating this compound neurotoxicity in a rat model.
Proposed Mechanism of Nitroimidazole-Induced Neuronal Damage
Caption: Cellular pathway of neurofilament disruption by nitroimidazoles.
Logical Relationship of this compound Neurotoxicity
Caption: Postulated cascade leading to this compound's clinical neurotoxicity.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. The downfall of this compound - a possible explanation for its neurotoxicity via mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nitroimidazoles on neuronal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cambridge.org [cambridge.org]
- 5. Clinical and Neuroradiological Spectrum of Metronidazole Induced Encephalopathy: Our Experience and the Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neurotoxicity of misonidazole and its relationship to dose, half-life and concentration in the serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A biochemical assessment of the neurotoxicity of the radiosensitizing drug misonidazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cmaj.ca [cmaj.ca]
- 9. Reversible cerebellar syndrome caused by metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Misonidazole neurotoxicity in rats: Part I. Evaluation of misonidazole neurotoxicity in rats by analysis of brain stem auditory and cortical evoked potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Genotoxicity and cell death induced by tinidazole (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxic Profile of Benznidazole in Patients with Chronic Chagas Disease: Risk Factors and Comparison of the Product from Two Different Manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Memory impairment in chronic experimental Chagas disease: Benznidazole therapy reversed cognitive deficit in association with reduction of parasite load and oxidative stress in the nervous tissue | PLOS One [journals.plos.org]
Synergistic Potential of TBA-354 with First-Line Tuberculosis Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical nitroimidazole anti-tuberculosis (TB) drug candidate, TBA-354, and its potential for synergistic interactions with first-line anti-TB drugs. Due to the discontinuation of its clinical development in 2016, published data on the synergistic effects of this compound with the standard first-line regimen (isoniazid, rifampin, pyrazinamide, and ethambutol) is not available. This guide, therefore, focuses on providing a framework for such a comparative study, including detailed experimental protocols and available data on related nitroimidazole compounds.
Executive Summary
This compound, a potent nitroimidazole, demonstrated significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis in pre-clinical studies.[1][2] Its development was halted due to safety concerns observed in a Phase 1 clinical trial. While direct evidence of synergy with first-line TB drugs is lacking, this guide outlines the methodologies to assess such interactions and presents data from related nitroimidazoles, delamanid and pretomanid, to offer insights into potential class-wide effects.
Comparative Data on Nitroimidazoles
While specific data for this compound in combination with first-line drugs is unavailable, studies on other nitroimidazoles provide some context. For instance, studies on pretomanid have shown that it is not additive or synergistic with isoniazid during the initial phase of treatment.[3] Another study investigating delamanid found no significant interaction with rifampicin or isoniazid in the majority of clinical isolates tested.[4] These findings suggest that synergistic interactions between nitroimidazoles and first-line agents may not be universal and require empirical testing for each combination.
Table 1: In Vitro Activity of Nitroimidazoles against M. tuberculosis H37Rv
| Compound | MIC (μg/mL) | MIC (μM) |
| This compound | ~0.008 - 0.03 | ~0.02 - 0.07 |
| Delamanid | ~0.006 - 0.012 | ~0.01 - 0.02 |
| Pretomanid (PA-824) | ~0.06 - 0.25 | ~0.15 - 0.6 |
Note: MIC values can vary between studies and experimental conditions.
Experimental Protocols for Synergy Testing
To rigorously assess the synergistic potential of a compound like this compound with first-line TB drugs, the following experimental protocols are recommended.
Checkerboard Assay
The checkerboard assay is a standard in vitro method to quantify the interaction between two antimicrobial agents.[5][6]
a. Principle: This method involves testing a range of concentrations of two drugs, both alone and in combination, in a microtiter plate format to determine the minimum inhibitory concentration (MIC) of each drug in the presence of the other. The interaction is then quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
b. Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
This compound and first-line drugs (isoniazid, rifampin, pyrazinamide, ethambutol)
-
Resazurin dye (for viability assessment)
-
Plate reader
c. Procedure:
-
Prepare serial dilutions of Drug A (e.g., this compound) horizontally and Drug B (e.g., isoniazid) vertically in a 96-well plate containing 7H9 broth.
-
The final plate will contain a gradient of concentrations for both drugs, as well as wells with each drug alone to determine their individual MICs.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for 7-14 days.
-
Following incubation, add resazurin dye to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the drug(s) that prevents the color change.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
d. Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Assay
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic effects of drug combinations over time.[7][8]
a. Principle: This method measures the rate of bacterial killing by exposing a standardized inoculum to fixed concentrations of drugs, alone and in combination, and determining the number of viable bacteria at various time points.
b. Materials:
-
Mycobacterium tuberculosis strain
-
7H9 broth with OADC
-
This compound and first-line drugs at relevant concentrations (e.g., MIC, 2x MIC)
-
7H11 agar plates
-
Incubator
c. Procedure:
-
Prepare cultures of M. tuberculosis in 7H9 broth.
-
Add drugs at the desired concentrations to the cultures (e.g., Drug A alone, Drug B alone, Drug A + Drug B, and a no-drug control).
-
Incubate the cultures at 37°C.
-
At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
Plot the log10 CFU/mL versus time for each drug combination.
d. Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Additive: A < 2-log10 but > 1-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 1-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A > 1-log10 increase in CFU/mL with the combination compared to the least active single agent.
Visualizing Experimental Workflows and Mechanisms
Diagram 1: Checkerboard Assay Workflow
Caption: Workflow for determining drug synergy using the checkerboard method.
Diagram 2: Mechanism of Action of Nitroimidazoles
Caption: Proposed mechanism of action for nitroimidazole anti-TB drugs.
Conclusion
While the discontinuation of this compound's clinical development limits the availability of direct comparative data with first-line TB drugs, the methodologies and contextual information provided in this guide serve as a valuable resource for researchers in the field of anti-tuberculosis drug development. The potent in vitro and in vivo activity of this compound underscores the potential of the nitroimidazole class. Future research on novel compounds from this class should include comprehensive synergy studies with existing and novel anti-TB agents to identify optimal combination regimens for shortening and improving the treatment of tuberculosis.
References
- 1. In Vitro and In Vivo Activities of the Nitroimidazole this compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole this compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 7. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
